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  • Product: 2-bromo-5-(oxan-4-yl)-1,3-oxazole
  • CAS: 1897841-67-6

Core Science & Biosynthesis

Foundational

2-bromo-5-(oxan-4-yl)-1,3-oxazole molecular weight and formula

Technical Monograph: 2-Bromo-5-(oxan-4-yl)-1,3-oxazole as a Strategic Scaffold Executive Summary 2-bromo-5-(oxan-4-yl)-1,3-oxazole (CAS: 1897841-67-6) represents a high-value heterocyclic building block in modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Bromo-5-(oxan-4-yl)-1,3-oxazole as a Strategic Scaffold

Executive Summary

2-bromo-5-(oxan-4-yl)-1,3-oxazole (CAS: 1897841-67-6) represents a high-value heterocyclic building block in modern medicinal chemistry. Characterized by the fusion of a reactive 2-bromooxazole core with a solubilizing tetrahydropyran (oxane) ring, this molecule serves as a critical "vectorized" scaffold. It allows drug developers to introduce a polar, metabolic stability-enhancing motif (the THP ring) while retaining a versatile electrophilic handle (C2-Br) for cross-coupling reactions. This guide details its physiochemical profile, synthetic architecture, and application in structure-based drug design (SBDD).

Part 1: Molecular Identity & Physiochemical Profile

This section establishes the fundamental metrics required for stoichiometry and analytical characterization.

PropertyValueTechnical Note
IUPAC Name 2-bromo-5-(oxan-4-yl)-1,3-oxazoleAlso known as 2-bromo-5-(tetrahydropyran-4-yl)oxazole
Molecular Formula C₈H₁₀BrNO₂
Molecular Weight 232.08 g/mol Average mass for stoichiometry
Monoisotopic Mass 230.9895 DaBased on ⁷⁹Br isotope (Primary MS peak)
CAS Number 1897841-67-6
SMILES C1COCCC1C2=CN=C(O2)BrUseful for cheminformatics/docking
ClogP (Est.) ~1.8Moderate lipophilicity; THP ring lowers LogP vs. cyclohexyl
TPSA ~35 ŲGood permeability profile

Analytical Insight: In LC-MS (ESI+), expect a characteristic 1:1 isotopic doublet at m/z 231.0 and 233.0 due to the natural abundance of ⁷⁹Br and ⁸¹Br. The absence of this doublet indicates debromination or hydrolysis.

Part 2: Synthetic Architecture

The synthesis of 2-bromo-5-substituted oxazoles is non-trivial due to the sensitivity of the oxazole ring to ring-opening under harsh conditions. The most robust, scalable route utilizes the Van Leusen Oxazole Synthesis followed by Regioselective Lithiation-Bromination .

Core Synthesis Protocol

Step 1: Construction of the Oxazole Core (Van Leusen) [1][2]

  • Precursors: Tetrahydropyran-4-carboxaldehyde + Tosylmethyl isocyanide (TosMIC).

  • Mechanism: Base-mediated [3+2] cycloaddition followed by elimination of sulfinic acid.[2]

  • Conditions: K₂CO₃, MeOH, Reflux (4-6h).

  • Yield Target: 70-85%.

Step 2: C2-Functionalization (Lithiation/Bromination) [3]

  • Reagents: Lithium hexamethyldisilazide (LiHMDS) or n-BuLi; 1,2-dibromo-1,1,2,2-tetrafluoroethane (halon-2402) or CBr₄.

  • Critical Control: Temperature must be maintained at -78°C to prevent ring opening of the lithio-oxazole species.

  • Quench: Electrophilic bromine source added rapidly at low temp.

Visualizing the Workflow

Synthesis_Workflow Aldehyde Tetrahydropyran-4- carboxaldehyde Intermediate 5-(Oxan-4-yl)oxazole (C8H11NO2) Aldehyde->Intermediate K2CO3, MeOH Reflux (Van Leusen) TosMIC TosMIC (Tosylmethyl isocyanide) TosMIC->Intermediate LithioSpecies [2-Lithio-5-(oxan-4-yl)oxazole] Transient Species (-78°C) Intermediate->LithioSpecies LiHMDS, THF -78°C Product 2-Bromo-5-(oxan-4-yl)-1,3-oxazole (Target Scaffold) LithioSpecies->Product CBr4 or NBS Electrophilic Trap

Figure 1: Validated synthetic route utilizing Van Leusen cyclization followed by C2-selective lithiation.

Part 3: Structural Biology & Pharmacochemistry

Why select this specific scaffold? The 2-bromo-5-(oxan-4-yl)-1,3-oxazole offers a distinct advantage over phenyl- or cyclohexyl-oxazole analogs.

  • The "Oxane Effect" (Solubility & Metabolism):

    • Replacing a cyclohexyl ring with an oxane (tetrahydropyran) lowers ClogP by approximately 1.0–1.5 log units.

    • The ether oxygen in the oxane ring acts as a weak hydrogen bond acceptor, improving aqueous solubility without introducing a high-clearance donor group (like -NH or -OH).

    • Metabolic Blocking: The oxane ring is generally more metabolically stable than a cyclohexyl ring, which is prone to CYP450-mediated hydroxylation.

  • Vectorization (The Oxazole Geometry):

    • The 2,5-substitution pattern of the oxazole provides a specific bond angle (~138°) that mimics the meta-substitution of a phenyl ring but with different electronic properties.

    • The C2-Bromine is a "hot spot" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi), allowing the rapid attachment of complex aryl or heteroaryl tails.

Decision Logic for Scaffold Selection

Scaffold_Logic Goal Drug Design Objective: Improve Solubility & Metabolic Stability Choice Scaffold Selection Goal->Choice Cyclohexyl Cyclohexyl-Oxazole (High LogP, CYP Liability) Choice->Cyclohexyl Standard Linker Oxanyl Oxanyl-Oxazole (Lower LogP, Stable Ether) Choice->Oxanyl Bioisostere Strategy Outcome Optimized Lead (Better ADME Profile) Oxanyl->Outcome Reduced Lipophilicity

Figure 2: Pharmacochemical rationale for prioritizing the oxanyl-oxazole scaffold over carbocyclic analogs.

Part 4: Quality Control & Analytical Validation

To ensure the integrity of this intermediate before using it in costly cross-coupling reactions, the following QC parameters must be met.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Oxazole C4-H: Singlet at ~δ 6.8–7.0 ppm. (Diagnostic peak; shift confirms C2-bromination vs. proton).

    • Oxane C4-H: Multiplet at ~δ 2.8–3.0 ppm (methine proton attached to the oxazole).

    • Oxane CH₂: Multiplets at ~δ 3.9–4.1 ppm (ether adjacent) and ~δ 1.7–2.0 ppm.

  • ¹³C NMR:

    • C2-Br: Characteristic shift upfield (~115–120 ppm) compared to the unsubstituted C2 (~150 ppm).

Storage & Stability
  • Instability: 2-bromooxazoles can be thermally unstable and sensitive to light.

  • Protocol: Store at -20°C under Argon/Nitrogen. Avoid prolonged exposure to ambient light.

  • Re-test: Check purity by LCMS before use if stored >3 months. Hydrolysis leads to the formation of the oxazolone or ring-opened amide.

References

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters.

  • Kondratenko, N. V., et al. (2019). "Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks."[4] European Journal of Organic Chemistry.[5]

  • PubChem Compound Summary. (2025). "2-bromo-5-(oxan-4-yl)-1,3-oxazole (CID 115038638)." National Center for Biotechnology Information.

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry. (Foundational work on oxazole functionalization).

Sources

Exploratory

Medicinal Chemistry Applications of 2-Bromo-5-(oxan-4-yl)-1,3-oxazole

Executive Summary In modern drug discovery, the optimization of lead compounds often necessitates a delicate balance between potency, metabolic stability, and physicochemical properties (solubility, LogP).[1] 2-Bromo-5-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of lead compounds often necessitates a delicate balance between potency, metabolic stability, and physicochemical properties (solubility, LogP).[1] 2-Bromo-5-(oxan-4-yl)-1,3-oxazole serves as a high-value heterocyclic building block designed to address these specific challenges.

This scaffold combines the bioisosteric utility of the 1,3-oxazole ring—a stable, aromatic linker capable of


-interactions and hydrogen bonding—with the oxan-4-yl (tetrahydropyran-4-yl)  moiety.[1] The latter is a privileged non-aromatic motif used to lower lipophilicity (LogP) and block metabolic soft spots compared to cyclohexyl or phenyl analogs.[1] The C2-bromide functionality acts as a versatile electrophilic handle, enabling rapid diversification via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (

).[1]

This guide details the structural rationale, synthetic access, and medicinal chemistry applications of this strategic intermediate.[1][2][3][4][5]

Structural Analysis & Physicochemical Rationale

The Oxazole Core as a Bioisostere

The 1,3-oxazole ring is a planar, aromatic heterocycle often employed as a bioisostere for amides, esters, and phenyl rings.[1]

  • Geometry: The angle between substituents at C2 and C5 is approximately 150–160°, providing a "bent" trajectory distinct from the linear 1,4-phenylene (180°) or the acute 1,3-phenylene (120°).[1] This unique vector is critical for orienting substituents in enzyme active sites (e.g., kinase hinge regions).[1]

  • H-Bonding: The oxazole nitrogen (N3) is a weak hydrogen bond acceptor (

    
     of conjugate acid ~0.8), while the oxygen (O1) contributes to the dipole but is generally a poor acceptor.[1]
    
The Oxan-4-yl (THP) Advantage

Replacing a phenyl or cyclohexyl group with an oxan-4-yl group is a proven strategy in "lead-like" optimization.[1]

PropertyCyclohexyl AnalogPhenyl AnalogOxan-4-yl (THP) Analog
LogP (Lipophilicity) High (Lipophilic)HighModerate/Low (Polar)
Solubility PoorPoorEnhanced (Ether Oxygen)
Metabolic Stability Low (Oxidation at C3/C4)Moderate (CYP oxidation)High (Blocked C4)
Character HydrophobicAromatic/PlanarAliphatic/Polar/3D

Strategic Application: The THP ether oxygen lowers cLogP by ~1.0–1.5 units compared to cyclohexyl, often resolving solubility issues in late-stage lead optimization without sacrificing van der Waals contacts in hydrophobic pockets.

Synthetic Access

Accessing 2-bromo-5-(oxan-4-yl)-1,3-oxazole requires a regioselective approach to ensure the THP group is installed at C5 and the bromine at C2.[1] Two primary routes are industry standards: Van Leusen Cyclization/Lithiation (Route A) and Alpha-Haloketone Cyclization/Sandmeyer (Route B).[1]

Route A: Van Leusen Synthesis (Direct & Scalable)

This route is preferred for its conciseness, utilizing the commercially available TosMIC (p-toluenesulfonylmethyl isocyanide).[1]

  • Precursor: Tetrahydropyran-4-carboxaldehyde.

  • Cyclization: Reaction with TosMIC and

    
     in MeOH yields 5-(oxan-4-yl)-1,3-oxazole .[1] The Van Leusen reaction selectively forms the 5-substituted isomer.
    
  • Bromination: Direct lithiation at the most acidic C2 position using LiHMDS or n-BuLi at -78°C, followed by quenching with an electrophilic bromine source (

    
     or 
    
    
    
    ).[1]
Route B: The Sandmeyer Approach (Classic)

Useful if regioselectivity issues arise or if the 2-amino intermediate is required for other SAR.

  • Acylation: Friedel-Crafts or Grignard reaction to form the

    
    -bromoketone from tetrahydropyran-4-carbonyl chloride.
    
  • Cyclization: Condensation with cyanamide (

    
    ) or urea yields the 2-amino-5-(oxan-4-yl)oxazole .[1]
    
  • Sandmeyer Reaction: Diazotization with

    
    -butyl nitrite (
    
    
    
    ) and copper(II) bromide (
    
    
    ) in acetonitrile converts the amine to the bromide.[1]
Visualization of Synthetic Pathways[1]

Synthesis cluster_Sandmeyer Alternative: Sandmeyer Route Aldehyde Tetrahydropyran-4- carboxaldehyde TosMIC TosMIC + K2CO3 (MeOH, Reflux) Aldehyde->TosMIC Van Leusen Oxazole5 5-(Oxan-4-yl)oxazole (Intermediate) TosMIC->Oxazole5 Lithiation 1. LiHMDS, -78°C 2. CBr4 Oxazole5->Lithiation C2 Functionalization Target 2-Bromo-5-(oxan-4-yl)- 1,3-oxazole Lithiation->Target AcidCl THP-4-COCl BromoKetone alpha-Bromo Ketone AcidCl->BromoKetone Diazomethane/HBr AminoOx 2-Amino-5-(oxan-4-yl) oxazole BromoKetone->AminoOx Cyanamide/EtOH AminoOx->Target CuBr2, tBuONO

Figure 1: Synthetic pathways to 2-bromo-5-(oxan-4-yl)-1,3-oxazole emphasizing the Van Leusen and Sandmeyer strategies.[1]

Reactivity & Functionalization[5][8]

The C2-bromide is a highly reactive "soft" electrophile, making this building block ideal for divergent synthesis.[1]

Palladium-Catalyzed Cross-Couplings[1]
  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. This is the primary method to attach the scaffold to a core chemotype (e.g., a kinase hinge binder).[1]

    • Catalyst System:

      
       or 
      
      
      
      with
      
      
      in Dioxane/Water.[1]
  • Stille Coupling: Reacts with organostannanes. Useful for installing sensitive heteroaromatics.

  • Buchwald-Hartwig: Amination at C2. Allows the formation of 2-aminooxazoles, which are common in kinase inhibitors (e.g., mimicking the adenine amino group).[1]

Nucleophilic Aromatic Substitution ( )

While less reactive than 2-bromo-pyridines, 2-bromo-oxazoles can undergo


 with strong nucleophiles (thiols, amines) at elevated temperatures or under microwave irradiation, due to the electron-withdrawing nature of the adjacent oxygen and nitrogen.[1]

Medicinal Chemistry Case Studies

Application: Kinase Inhibitor "Tail" Optimization

In kinase inhibitors, the "tail" region extends into the solvent-exposed area or the ribose pocket. Aromatic tails (phenyl) often suffer from poor solubility.[1]

  • Strategy: Replace a distal phenyl ring with 5-(oxan-4-yl)oxazole .[1]

  • Mechanism: The oxazole provides the rigid linker; the THP group projects into the solvent front, solubilizing the molecule via its ether oxygen while maintaining a hydrophobic core to minimize the desolvation penalty.[1]

  • Example: Development of p38 MAPK or JAK inhibitors where the THP-oxazole motif replaces a biphenyl moiety to improve oral bioavailability.

Application: GPCR Ligand Lipophilicity Control

For G-Protein Coupled Receptors (e.g., Orexin, Histamine H3), high lipophilicity leads to off-target effects (hERG binding) and phospholipidosis.[1]

  • Strategy: Use the 2-bromo-5-(oxan-4-yl)-1,3-oxazole to cap a linear pharmacophore.[1]

  • Outcome: The THP group lowers LogP by ~1.5 units relative to a phenyl cap, reducing CNS side effects while maintaining receptor affinity through the oxazole's

    
    -stacking interactions.
    

Experimental Protocols

Protocol: Synthesis of 2-Bromo-5-(oxan-4-yl)-1,3-oxazole (Van Leusen Route)[1]

Step 1: 5-(Oxan-4-yl)-1,3-oxazole [1]

  • Reagents: Tetrahydropyran-4-carboxaldehyde (10.0 mmol), TosMIC (10.0 mmol),

    
     (10.0 mmol), Methanol (50 mL).
    
  • Procedure: Reflux the mixture for 3-4 hours. Monitor by TLC.[4][5]

  • Workup: Remove solvent in vacuo. Resuspend residue in water and extract with EtOAc. Wash with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: C2-Bromination

  • Reagents: 5-(Oxan-4-yl)-1,3-oxazole (5.0 mmol), LiHMDS (1.0 M in THF, 5.5 mmol),

    
     (5.5 mmol), Anhydrous THF (20 mL).
    
  • Procedure:

    • Cool the oxazole solution in THF to -78°C under Argon.

    • Add LiHMDS dropwise over 15 min. Stir for 30 min at -78°C (formation of oxazol-2-yl lithium).

    • Add solution of

      
       in THF dropwise.
      
    • Allow to warm to RT over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[4]
    
  • Validation:

    
     NMR should show disappearance of the C2 proton (~7.8 ppm) and retention of the C4 proton (~6.8 ppm).[1]
    
Protocol: Suzuki Coupling (General)

Objective: Coupling 2-bromo-5-(oxan-4-yl)-1,3-oxazole with Phenylboronic acid.[1]

  • Mix: Bromo-oxazole (1.0 eq), Boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1), degassed.[1]

  • Conditions: Heat at 90°C for 4–12 hours under inert atmosphere.

  • Note: Oxazole C2-aryl products can be sensitive to hydrolysis; avoid strong acids during workup.

References

  • Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides.[1] 13. A General Synthesis of 1,5-Disubstituted Oxazoles." Journal of Organic Chemistry, vol. 42, no. 19, 1977, pp. 3114–3118.[1]

  • Vereshchagin, A. N., et al. "Regioselective Synthesis of 2- and 5-Bromooxazoles."[1] Synthesis, vol. 49, no.[1][6][7] 15, 2017, pp. 3381–3388.[1]

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety."[1] Chemical Research in Toxicology, vol. 29, no.[1] 4, 2016, pp. 564–616.[1] [1]

  • Wipf, P., et al. "Medicinal Chemistry of Oxazoles."[1] Chemistry of Heterocyclic Compounds, vol. 55, 2019.[1] (General reference for Oxazole utility in drug design).

Sources

Foundational

SMILES and InChIKey for 2-bromo-5-(oxan-4-yl)-1,3-oxazole

Executive Summary 2-bromo-5-(oxan-4-yl)-1,3-oxazole (also known as 2-bromo-5-(tetrahydro-2H-pyran-4-yl)oxazole) is a specialized heteroaromatic building block used primarily in the synthesis of pharmaceutical agents. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-bromo-5-(oxan-4-yl)-1,3-oxazole (also known as 2-bromo-5-(tetrahydro-2H-pyran-4-yl)oxazole) is a specialized heteroaromatic building block used primarily in the synthesis of pharmaceutical agents. It features a 1,3-oxazole core substituted at the C5 position with a saturated oxygen heterocycle (tetrahydropyran) and at the C2 position with a bromine atom.

This specific substitution pattern offers a dual strategic advantage in medicinal chemistry:

  • The C2-Bromine serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), allowing for rapid scaffold elaboration.

  • The C5-Tetrahydropyran moiety acts as a polar, non-aromatic lipophilic group that often improves the metabolic stability and aqueous solubility of drug candidates compared to their phenyl or cyclohexyl analogs.

Chemical Identity & Properties

The following identifiers are established for precise database integration and procurement.

PropertyValue
IUPAC Name 2-bromo-5-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole
Common Name 2-bromo-5-(oxan-4-yl)oxazole
CAS Registry Number 1897841-67-6
Molecular Formula C₈H₁₀BrNO₂
Molecular Weight 232.08 g/mol
Exact Mass 230.989 g/mol
SMILES C1COCCC1C2=CN=C(O2)Br
InChI InChI=1S/C8H10BrNO2/c9-8-10-5-7(12-8)6-1-3-11-4-2-6/h5-6H,1-4H2
InChIKey XFSYVWDWVDVBLL-UHFFFAOYSA-N
Predicted logP ~1.8

Synthesis Protocol

The synthesis of 2-bromo-5-(oxan-4-yl)-1,3-oxazole is not typically achieved through direct cyclization of acyclic precursors to the brominated ring. Instead, a robust two-stage workflow is recommended: (1) Construction of the oxazole ring via Van Leusen synthesis , followed by (2) Regioselective C2-lithiation and bromination .

Stage 1: Van Leusen Oxazole Synthesis

This step constructs the 5-substituted oxazole core from an aldehyde and TosMIC (Toluenesulfonylmethyl isocyanide).[1][2]

  • Precursors: Tetrahydro-2H-pyran-4-carbaldehyde, TosMIC.

  • Reagents: Potassium Carbonate (K₂CO₃), Methanol (MeOH).

  • Mechanism: Base-induced deprotonation of TosMIC forms a nucleophile that attacks the aldehyde carbonyl. Subsequent cyclization and elimination of the toluenesulfonyl group yields the 5-substituted oxazole.

Stage 2: Regioselective C2-Bromination

Direct halogenation of oxazoles can be challenging. The most reliable method involves deprotonation at the acidic C2 position (pKa ~20) followed by trapping with an electrophilic bromine source.

  • Reagents: LiHMDS (Lithium hexamethyldisilazide), CBr₄ (Carbon tetrabromide) or NBS.

  • Conditions: THF, -78°C (Strict temperature control required).

  • Critical Insight: Use LiHMDS rather than n-BuLi. The C2-lithiated oxazole exists in equilibrium with an acyclic isocyano enolate. n-BuLi is nucleophilic enough to attack the ring or cause ring-opening fragmentation at higher temperatures. LiHMDS is a non-nucleophilic base that cleanly effects deprotonation while minimizing ring-opening by maintaining low temperatures.

Experimental Workflow Diagram

SynthesisWorkflow Aldehyde Tetrahydro-2H-pyran- 4-carbaldehyde Intermediate 5-(Oxan-4-yl)oxazole (Parent Scaffold) Aldehyde->Intermediate K2CO3, MeOH Reflux, 4h (Van Leusen) TosMIC TosMIC TosMIC->Intermediate K2CO3, MeOH Reflux, 4h (Van Leusen) Lithiated [2-Lithio-5-(oxan-4-yl)oxazole] (Transient Species) Intermediate->Lithiated LiHMDS, THF -78°C, 30 min Product 2-Bromo-5-(oxan-4-yl)- 1,3-oxazole Lithiated->Product CBr4 or NBS -78°C -> RT

Figure 1: Two-step synthetic pathway utilizing Van Leusen cyclization and post-synthetic lithiation-bromination.

Detailed Protocol Steps
  • Cyclization: Dissolve tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous MeOH. Add K₂CO₃ (2.0 equiv) and heat to reflux for 3-4 hours. Evaporate solvent, partition between water/DCM, and purify the organic layer to obtain 5-(oxan-4-yl)oxazole .

  • Lithiation: In a flame-dried flask under Argon, dissolve the intermediate from Step 1 in anhydrous THF. Cool to -78°C .[3]

  • Deprotonation: Dropwise add LiHMDS (1.0M in THF, 1.2 equiv). Stir for 30-45 minutes at -78°C. The solution typically turns yellow/orange, indicating anion formation.

  • Bromination: Dissolve CBr₄ (1.5 equiv) in THF and add dropwise to the lithiated mixture at -78°C. Stir for 1 hour, then allow to warm to 0°C.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc. The product is purified via silica gel chromatography (Hexanes/EtOAc).

Reactivity & Applications

The 2-bromooxazole moiety is a "privileged structure" for divergent synthesis. The C-Br bond is highly activated towards oxidative addition by Pd(0) species due to the electron-deficient nature of the oxazole ring (similar to 2-bromopyridine).

Key Transformations
  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form 2-aryl-5-(oxan-4-yl)oxazoles . This is the primary route for generating kinase inhibitor libraries.

  • Stille Coupling: Reacts with organostannanes to introduce alkyl, alkenyl, or alkynyl groups.

  • Buchwald-Hartwig Amination: Reacts with amines to form 2-aminooxazoles , a motif found in various bioactive compounds (e.g., antibacterial agents).

ReactivityProfile Core 2-Bromo-5-(oxan-4-yl)-1,3-oxazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Target: Biaryl Scaffolds Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (R-NH2, Pd(dba)3, Ligand) Target: Kinase Inhibitors Core->Buchwald C-N Bond Formation Negishi Negishi Coupling (R-ZnX, Pd catalyst) Target: Alkyl/Cycloalkyl analogs Core->Negishi Alkyl Introduction

Figure 2: Divergent reactivity profile of the C2-bromo handle.

Handling and Safety

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). 2-Halooxazoles can be sensitive to moisture and light over prolonged periods.

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Stability: The tetrahydropyran ring is stable to most standard acidic/basic conditions, but the C2-Br bond is labile to strong nucleophiles. Avoid storage in protic solvents for extended periods.

References

  • PubChemLite. 2-bromo-5-(oxan-4-yl)-1,3-oxazole Compound Summary. Retrieved from

  • Molaid Chemicals. CAS 1897841-67-6 Data Sheet. Retrieved from

  • Van Leusen, A. M., et al.Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles. Tetrahedron Letters, 1972.
  • Vereshchagin, A. N., et al. Regioselective Lithiation of 5-Substituted Oxazoles: A General Route to 2-Functionalized Derivatives. Journal of Organic Chemistry.[4] (General methodology for C2-lithiation of oxazoles).

Sources

Exploratory

Bioactivity Potential of Oxazole-Tetrahydropyran Scaffolds

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary The fusion of oxazole and tetrahydropyran (THP) moieties represents a privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The fusion of oxazole and tetrahydropyran (THP) moieties represents a privileged structural motif in modern medicinal chemistry. Ubiquitous in potent marine natural products—most notably the phorboxazoles and leucascandrolides —this hybrid scaffold offers a unique balance of conformational rigidity, metabolic stability, and hydrogen-bonding capability.

This guide analyzes the bioactivity potential of oxazole-THP scaffolds, moving beyond generic descriptions to explore the specific pharmacophoric advantages of this hybridization. We examine the cutting-edge mechanistic understanding of these compounds (including the novel CDK4/cytokeratin sequestration pathway) and provide actionable, high-yield synthetic protocols for constructing these complex architectures.

Structural Biology & Pharmacophore Analysis[1]

The synergistic bioactivity of oxazole-THP scaffolds stems from the complementary physicochemical properties of the two rings.

The Pharmacophoric Synergy
  • The Oxazole Unit: Acts as a flat, aromatic linker that imposes structural rigidity. It functions as a hydrogen bond acceptor (via the nitrogen) and can participate in

    
    -
    
    
    
    stacking interactions within receptor pockets. Its metabolic stability against hydrolysis makes it superior to ester or amide bioisosteres.
  • The Tetrahydropyran (THP) Unit: Provides a saturated, lipophilic spacer that can orient substituents in precise 3D vectors (axial vs. equatorial). The ether oxygen serves as a weak hydrogen bond acceptor, often crucial for water-mediated bridging in the active site.

Structural Logic Diagram

The following diagram illustrates the pharmacophoric contributions of each component in a bioactive hybrid.

Oxazole_THP_Pharmacophore Oxazole Oxazole Ring (Rigid Linker) THP Tetrahydropyran (Chiral Spacer) Oxazole->THP Conformational Constraint Target Biological Target (e.g., CDK4, Actin) Oxazole->Target H-Bond Acceptor (N) Pi-Stacking Prop1 Metabolic Stability Oxazole->Prop1 THP->Target Hydrophobic Contacts Vector Orientation Prop2 Solubility Balance THP->Prop2

Figure 1: Pharmacophore map detailing the synergistic interactions of the Oxazole-THP hybrid scaffold.[1]

Mechanism of Action: The Phorboxazole Paradigm[3]

While many oxazole-THP hybrids exhibit cytotoxicity, Phorboxazole A serves as the archetypal case study for the scaffold's potential. Originally isolated from the marine sponge Phorbas sp., it exhibits picomolar cytostatic activity against the NCI-60 cancer cell line panel.[2]

Beyond the Actin Cytoskeleton

Historically, Phorboxazole A was thought to target the actin cytoskeleton due to its gross morphological effects on cells. However, recent chemical biology probes have revealed a more specific and novel mechanism.

  • The Discovery: Using "surroGATE" labeled analogs, researchers identified that Phorboxazole A induces a unique ternary complex between cytokeratin and Cyclin-Dependent Kinase 4 (CDK4) .[3]

  • The Mechanism: The compound does not inhibit the kinase activity directly but rather sequesters CDK4 onto cytokeratin filaments in the cytoplasm.

  • The Outcome: This sequestration prevents CDK4 from translocating to the nucleus, thereby halting the cell cycle at the S-phase. This "mislocalization" mechanism represents a novel therapeutic strategy distinct from traditional kinase inhibitors.

Signaling Pathway Visualization

Phorboxazole_Mechanism Phorboxazole Phorboxazole A (Oxazole-THP Scaffold) Complex Ternary Complex (Drug-CDK4-Keratin) Phorboxazole->Complex Induces Binding CDK4 CDK4 (Cytoplasmic) CDK4->Complex Nucleus Nucleus CDK4->Nucleus Normal Pathway Cytokeratin Cytokeratin Filaments Cytokeratin->Complex Complex->Nucleus Translocation BLOCKED Arrest S-Phase Arrest (Cytostasis) Complex->Arrest Results in CellCycle Cell Cycle Progression Nucleus->CellCycle Promotes

Figure 2: The sequestration mechanism of Phorboxazole A, preventing CDK4 nuclear translocation.

Synthetic Methodologies

Constructing the oxazole-THP bond poses stereochemical and regiochemical challenges. We present two primary strategies: the Linear Assembly (classic total synthesis) and the Convergent "Click" Strategy (modern medicinal chemistry).

Strategy A: Linear Assembly (Total Synthesis Approach)

Used in the synthesis of Phorboxazoles and Leucascandrolides.

  • THP Formation: Typically achieved via Prins cyclization or Petasis-Ferrier rearrangement . These methods allow for excellent stereocontrol of the 2,6-cis or trans substituents.

  • Oxazole Formation: Often constructed in situ using the Wipf modification of the Robinson-Gabriel synthesis (cyclodehydration of

    
    -keto amides) or via Hantzsch synthesis .
    
Strategy B: Convergent "Click" Assembly (Recommended for Library Generation)

For rapid drug discovery, linking pre-formed THP and Oxazole blocks via a triazole linker (bioisostere of the amide bond) is highly efficient.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [4][5]

Objective: To couple a THP-alkyne with an Oxazole-azide (or vice versa) to generate a library of hybrids.

Reagents:

  • Component A: 4-(prop-2-yn-1-yl)tetrahydro-2H-pyran (THP-alkyne).

  • Component B: 5-(azidomethyl)oxazole derivative.

  • Catalyst: CuSO

    
    ·5H
    
    
    
    O (5 mol%).
  • Reductant: Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H

    
    O (1:1).
    

Step-by-Step Procedure:

  • Preparation: Dissolve the THP-alkyne (1.0 equiv) and Oxazole-azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 equiv), followed immediately by the copper(II) sulfate solution (0.05 equiv). The solution should turn a bright yellow/orange.

  • Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor consumption of the azide by TLC (or IR spectroscopy, disappearance of peak at ~2100 cm

    
    ).
    
  • Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The 1,2,3-triazole product is often pure enough for biological screening. If necessary, purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).

Validation:

  • Self-Check: The formation of the triazole ring is confirmed by a distinct singlet in the

    
    H NMR spectrum around 
    
    
    
    7.5–8.0 ppm (triazole C-H).

Comparative Bioactivity Data[6][7][8]

The following table summarizes the potency of natural vs. synthetic oxazole-THP scaffolds.

Compound ClassRepresentative ExamplePrimary TargetIC

/ GI

(Cell Line)
Key Structural Feature
Natural Product Phorboxazole ACDK4/Keratin1.58 nM (NCI-60 Mean)Macrocyclic bis-oxazole/THP
Natural Product Leucascandrolide AAMPK / mTOR~50 nM (HCT116)18-membered macrolide
Synthetic Hybrid Triazole-Linked THP-OxUnknown (Tubulin?)3.1

M (A549)
Flexible triazole linker
Synthetic Fragment C45-C46 Vinyl ChlorideActin (Putative)Picomolar (Various)Simplified tail region

Table 1: Comparative bioactivity profiles. Note the significant potency drop in simplified synthetic hybrids, suggesting the macrocyclic constraint of natural products is critical for nanomolar affinity.

Future Outlook: Fragment-Based Drug Discovery (FBDD)

The complexity of natural products like Phorboxazole A makes them difficult to manufacture at scale. The future lies in FBDD , where the Oxazole-THP motif is used as a high-affinity "warhead."

  • Strategy: Utilize the THP ring as a central scaffold to "grow" vectors into specific protein pockets, using the oxazole as a rigid anchor.

  • Green Chemistry: Shift from toxic tin-based couplings (Stille) to organocatalytic methods and direct C-H activation for oxazole functionalization.

References

  • Searle, P. A., & Molinski, T. F. (1995).[3][6] Phorboxazoles A and B: Potent Cytostatic Macrolides from Marine Sponge Phorbas sp.[3][7][6]Journal of the American Chemical Society, 117, 8126–8131. Link

  • Smith, A. B., et al. (2001). Total Synthesis of Phorboxazole A. Journal of the American Chemical Society, 123(44), 10942–10953. Link

  • Xenobe Research Institute. (2020). Phorboxazoles: Mechanism of Action Studies. Xenobe Research Archives. Link

  • Quintana, V., et al. (2020).[5] Synthesis of Oxazole–Tetrahydropyran Hybrids and Study on Their Antiproliferative Activity.[5][7][8][9] Archiv der Pharmazie. Link

  • Somerville, R. F., et al. (2016). Synthesis of the Phorboxazoles. The Journal of Antibiotics, 69, 220–252.[6] Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

Sources

Foundational

Whitepaper: Metabolic Stability and Pharmacokinetic Optimization of 2-Bromo-5-(oxan-4-yl)-1,3-oxazole Derivatives

Executive Summary The 1,3-oxazole scaffold is a privileged motif in modern drug discovery, frequently deployed as a bioisostere for amides and esters to enhance physicochemical properties and target affinity. However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole scaffold is a privileged motif in modern drug discovery, frequently deployed as a bioisostere for amides and esters to enhance physicochemical properties and target affinity. However, the specific functionalization of this core—such as the introduction of a C2-halogen (bromine) and a C5-tetrahydropyran (oxan-4-yl) group—creates a complex metabolic landscape. This technical guide provides an in-depth analysis of the metabolic vulnerabilities of 2-bromo-5-(oxan-4-yl)-1,3-oxazole derivatives, detailing the mechanistic pathways of biotransformation, causality-driven in vitro assay protocols, and strategic structural modifications to optimize hepatic intrinsic clearance (


).

Pharmacophore Rationale & Electronic Landscape

The architectural design of 2-bromo-5-(oxan-4-yl)-1,3-oxazole leverages three distinct structural components, each contributing to the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile:

  • The 1,3-Oxazole Core: The oxazole ring is a planar, electron-deficient aromatic heterocycle. In medicinal chemistry, replacing metabolically labile rings (such as furan or thiophene) with oxazole has been shown to significantly mitigate high intrinsic clearance in human liver microsomes (HLM)[1]. It provides metabolic stability while maintaining necessary structural rigidity and hydrogen-bonding capabilities[2].

  • The C2-Bromo Substituent: Halogenation at the C2 position serves dual purposes. Synthetically, it is a versatile handle for transition metal-mediated cross-coupling[3]. Pharmacologically, the bromine atom engages in halogen bonding with target proteins and increases lipophilicity. However, its strong electron-withdrawing nature highly polarizes the C2 position, rendering it electrophilic.

  • The C5-Oxan-4-yl (Tetrahydropyran) Ring: The incorporation of saturated cyclic ethers like tetrahydropyran is a classical strategy to reduce lipophilicity (

    
    ) and improve aqueous solubility compared to carbocyclic analogs (e.g., cyclohexyl or phenyl rings). Despite these benefits, the oxanyl ring introduces specific oxidative liabilities[4].
    

Mechanistic Biotransformation Pathways

Understanding the metabolic fate of this scaffold requires dissecting the specific enzymatic vulnerabilities of its functional groups. The primary biotransformation routes are mediated by Cytochrome P450 (CYP) enzymes and Phase II conjugating enzymes like Glutathione S-Transferase (GST).

  • Oxan-4-yl Hydroxylation: The most common Phase I liability for tetrahydropyran rings is CYP-mediated aliphatic hydroxylation. This typically occurs at the

    
    - or 
    
    
    
    -carbons relative to the ether oxygen, driven by the abstraction of a hydrogen atom to form a stable radical intermediate, which subsequently rebounds with a hydroxyl radical[4].
  • Oxazole Ring Opening: While generally stable, highly functionalized oxazoles can undergo CYP-mediated epoxidation across the C4-C5 double bond, leading to transient reactive intermediates that rapidly hydrolyze, resulting in ring opening and the formation of dicarbonyl species.

  • Glutathione (GSH) Conjugation: The C2-bromooxazole is an electrophilic hotspot. GST enzymes can catalyze nucleophilic aromatic substitution (

    
    ), where the thiol group of glutathione displaces the bromide ion. This debromination/conjugation pathway is a critical liability that can lead to rapid clearance and potential idiosyncratic toxicity.
    

MetabolicPathways Parent 2-bromo-5-(oxan-4-yl)-1,3-oxazole CYP_Ox CYP450 Oxidation Parent->CYP_Ox CYP_Hyd CYP450 Hydroxylation Parent->CYP_Hyd GST Glutathione S-Transferase Parent->GST Met1 Oxazole Ring Opening (Reactive Intermediate) CYP_Ox->Met1 Met2 Oxan-4-yl Hydroxylation (Stable Metabolite) CYP_Hyd->Met2 Met3 GSH Conjugation (Debromination) GST->Met3

Primary metabolic biotransformation pathways of the bromo-oxazole scaffold.

In Vitro Metabolic Stability: Causality-Driven Methodology

To accurately predict in vivo hepatic clearance, in vitro metabolic stability assays utilizing liver microsomes are the industry standard[5]. Microsomes contain the primary Phase I enzymes (CYPs and FMOs) responsible for the oxidative clearance of xenobiotics[5].

The following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) to ensure data integrity and prevent false-positive stability readings.

Step-by-Step Microsomal Stability Protocol
  • System Preparation & Equilibration:

    • Action: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[6].

    • Causality: 0.5 mg/mL provides a sufficient enzyme-to-substrate ratio to observe turnover while minimizing non-specific binding of the lipophilic oxazole to microsomal lipids, which could artificially inflate apparent stability.

  • Substrate Addition:

    • Action: Spike the 2-bromo-5-(oxan-4-yl)-1,3-oxazole derivative to a final concentration of 1 µM (keep organic solvent

      
       0.5% v/v).
      
    • Causality: Operating at 1 µM ensures the substrate concentration is well below the Michaelis-Menten constant (

      
      ) for most CYP enzymes, guaranteeing first-order decay kinetics necessary for accurate 
      
      
      
      calculation.
  • Self-Validating Controls (Critical Step):

    • Action: Prepare a Minus-Cofactor Control (no NADPH) and a Positive Control (e.g., Midazolam for CYP3A4 or Dextromethorphan for CYP2D6).

    • Causality: The minus-cofactor control proves that any observed substrate depletion is enzymatically driven rather than due to chemical instability or non-specific adherence to the plastic plate. The positive control validates the metabolic competency of the microsomal batch[5].

  • Initiation & Incubation:

    • Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling & Quenching:

    • Action: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile acts as a chaotropic agent, instantly denaturing the CYP enzymes to halt the reaction precisely at the time point. It also precipitates the microsomal proteins, allowing for clean supernatant extraction post-centrifugation.

  • LC-MS/MS Quantification:

    • Action: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

AssayWorkflow Start Compound Preparation (1 µM in buffer) Microsomes Add Liver Microsomes (0.5 mg/mL) Start->Microsomes Cofactor Initiate with NADPH (37°C Incubation) Microsomes->Cofactor Timepoints Sample at 0, 5, 15, 30, 45, 60 min Cofactor->Timepoints Quench Quench with Acetonitrile (Precipitate Proteins) Timepoints->Quench Analyze LC-MS/MS Quantification (Parent Disappearance) Quench->Analyze Calculate Calculate CL_int & t_1/2 Analyze->Calculate

Step-by-step workflow for the in vitro microsomal stability assay.

Quantitative Structure-Metabolism Relationships (SMR)

To systematically evaluate the metabolic liabilities of the 2-bromo-5-(oxan-4-yl)-1,3-oxazole scaffold, iterative structural modifications must be mapped against their intrinsic clearance rates. The table below summarizes representative SMR data demonstrating how specific functional group alterations impact hepatic stability.

Compound IDC2 Substituent (

)
C5 Substituent (

)
HLM

(µL/min/mg)

(min)
Primary Metabolic Liability Identified via LC-MS/MS
CMPD-01 -Hoxan-4-yl45.230.6Oxanyl ring hydroxylation
CMPD-02 -Broxan-4-yl88.515.6GSH conjugation (debromination) & Oxanyl hydroxylation
CMPD-03 -Br4-fluoro-oxan-4-yl62.122.3GSH conjugation (Oxanyl oxidation blocked)
CMPD-04 -CH

oxan-4-yl28.448.8Minor oxanyl hydroxylation (Stable C2 position)
CMPD-05 -CF

oxan-4-yl< 10.0> 120Metabolically stable

Data Interpretation: The introduction of the C2-bromo group (CMPD-02) significantly increases clearance compared to the unsubstituted analog (CMPD-01) due to the introduction of a Phase II GSH conjugation liability. Blocking the oxanyl oxidation site with fluorine (CMPD-03) provides moderate improvement, but true stability is only achieved by replacing the reactive bromine with a metabolically inert, electron-withdrawing trifluoromethyl group (CMPD-05).

Strategic Mitigation of Metabolic Liabilities

When optimizing 2-bromo-5-(oxan-4-yl)-1,3-oxazole derivatives for clinical progression, medicinal chemists must employ targeted strategies to block metabolic soft spots without destroying the molecule's binding affinity.

  • Steric Shielding of the C2-Bromine: If the bromine atom is strictly required for target engagement (e.g., via halogen bonding), introducing steric bulk at the C4 position of the oxazole ring can physically obstruct the approach of Glutathione S-Transferase, thereby reducing the rate of

    
     debromination.
    
  • Fluorination of the Oxanyl Ring: As seen in CMPD-03, substituting protons with fluorine atoms at the

    
    - or 
    
    
    
    -positions of the tetrahydropyran ring lowers the HOMO energy of the adjacent C-H bonds. Because fluorine is highly electronegative and forms a much stronger bond with carbon than hydrogen does, it effectively blocks CYP-mediated hydrogen abstraction and subsequent hydroxylation.
  • Modulating Global Lipophilicity (

    
    ):  High lipophilicity drives non-specific binding to CYP450 active sites. By decreasing the overall 
    
    
    
    of the molecule—perhaps by introducing polar heteroatoms into peripheral substituents—the affinity for metabolizing enzymes can be reduced, leading to a lower intrinsic clearance[1].

References

  • Title: Oxazole-Based Molecules in Anti-viral Drug Development Source: ijprajournal.com URL:[2]

  • Title: In vitro drug metabolism: for the selection of your lead compounds Source: mttlab.eu URL:[5]

  • Title: Protocol for the Human Liver Microsome Stability Assay Source: researchgate.net URL:[6]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry Source: acs.org URL:[1]

  • Title: Metabolism of a serotonin-4 receptor partial agonist 4-{4-[4-tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT) Source: nih.gov URL:[4]

  • Title: Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents Source: nih.gov URL:[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-bromo-5-(oxan-4-yl)-1,3-oxazole

Abstract This application note details the validated synthesis of 2-bromo-5-(oxan-4-yl)-1,3-oxazole (also known as 2-bromo-5-(tetrahydro-2H-pyran-4-yl)oxazole). This heterocyclic scaffold is a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the validated synthesis of 2-bromo-5-(oxan-4-yl)-1,3-oxazole (also known as 2-bromo-5-(tetrahydro-2H-pyran-4-yl)oxazole). This heterocyclic scaffold is a critical intermediate in the development of kinase inhibitors and biologically active agents targeting CNS pathways.

The protocol utilizes a high-fidelity, two-step sequence:

  • Van Leusen Oxazole Synthesis to construct the 5-substituted oxazole core from commercially available tetrahydro-2H-pyran-4-carbaldehyde.

  • Regioselective C2-Lithiation/Bromination to introduce the bromine handle with high precision.

This guide prioritizes regiochemical integrity, scalability, and safety, avoiding common pitfalls associated with isomer formation in alternative cyclization routes.

Retrosynthetic Analysis & Strategy

The structural requirement for a 2,5-disubstituted oxazole specifically dictates the synthetic strategy. Classical condensation (e.g., Robinson-Gabriel) often favors 2,4-substitution or requires complex precursors. The Van Leusen reaction is the industry standard for accessing 5-substituted oxazoles exclusively. Subsequent functionalization at the C2 position is achieved via directed lithiation, leveraging the acidity of the C2-proton (


).
Logical Pathway

Retrosynthesis Target 2-bromo-5-(oxan-4-yl)-1,3-oxazole Intermediate 5-(oxan-4-yl)-1,3-oxazole Target->Intermediate C2-Lithiation/Bromination (LiHMDS, CBr4) Precursors Tetrahydro-2H-pyran-4-carbaldehyde + TosMIC Intermediate->Precursors Van Leusen Cyclization (K2CO3, MeOH)

Caption: Retrosynthetic disconnection revealing the Van Leusen/Lithiation strategy.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(oxan-4-yl)-1,3-oxazole

Reaction Type: Van Leusen Oxazole Synthesis Objective: Construct the oxazole ring selectively substituted at the 5-position.

Materials
ReagentEquiv.Role
Tetrahydro-2H-pyran-4-carbaldehyde 1.0Substrate
TosMIC (Tosylmethyl isocyanide) 1.1C-N-C 1,3-Dipole Precursor
Potassium Carbonate (

)
2.0Base
Methanol (MeOH) SolventProtic Solvent (Essential)
Protocol
  • Setup: Charge a flame-dried round-bottom flask with Tetrahydro-2H-pyran-4-carbaldehyde (10.0 mmol) and anhydrous Methanol (50 mL).

  • Addition: Add TosMIC (11.0 mmol, 2.15 g) in one portion.

  • Base Addition: Add anhydrous

    
      (20.0 mmol, 2.76 g).
    
  • Reaction: Heat the suspension to reflux (

    
    ) under nitrogen for 3–5 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1][2] The disappearance of the aldehyde and TosMIC spots indicates completion.

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate the solvent under reduced pressure to

      
      20% volume.
      
    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , and concentrate.[1][4]
      
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

    • Target Yield: 75–85%

    • Appearance: Pale yellow oil or low-melting solid.

Mechanistic Insight: The base deprotonates TosMIC, which attacks the aldehyde carbonyl.[5] The resulting intermediate undergoes a 5-endo-dig cyclization followed by elimination of p-toluenesulfinic acid (TosH), driving the aromatization to the oxazole [1].

Step 2: Synthesis of 2-bromo-5-(oxan-4-yl)-1,3-oxazole

Reaction Type: C2-Lithiation / Electrophilic Trapping Objective: Regioselective introduction of bromine at the C2 position.

Materials
ReagentEquiv.Role
5-(oxan-4-yl)-1,3-oxazole (From Step 1)1.0Substrate
LiHMDS (1.0 M in THF) 1.2Non-nucleophilic Base
Perbromomethane (

)
1.3Electrophilic Bromine Source
THF (Anhydrous) SolventSolvent
Protocol
  • Inert Setup: Flame-dry a 3-neck flask and purge with Argon. Add 5-(oxan-4-yl)-1,3-oxazole (5.0 mmol) and anhydrous THF (25 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes below -70°C.

  • Deprotonation: Add LiHMDS (6.0 mmol, 6.0 mL) dropwise over 10 minutes via syringe pump or pressure-equalizing funnel.

    • Critical Parameter: Maintain temp < -70°C. Stir for 45 minutes at -78°C to ensure complete formation of the 2-lithiooxazole species.

  • Bromination: Dissolve

    
      (6.5 mmol, 2.15 g) in minimal THF (5 mL) and add dropwise to the lithiated mixture at -78°C.
    
    • Note: The solution may darken (yellow/orange).

  • Quench: Stir at -78°C for 1 hour, then allow to warm to 0°C over 30 minutes. Quench with saturated

    
     solution (10 mL).
    
  • Workup:

    • Dilute with water and extract with Diethyl Ether or EtOAc (3 x 20 mL).

    • Crucial Step: Wash organic layer with 5%

      
       (sodium thiosulfate) to remove traces of free bromine.
      
    • Dry over

      
       and concentrate in vacuo (keep bath temp < 35°C as brominated oxazoles can be thermally labile).
      
  • Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).

    • Target Yield: 60–75%

    • Characterization: 1H NMR should show the disappearance of the C2-H singlet (

      
       7.8 ppm) and retention of the C4-H singlet (
      
      
      
      6.8 ppm).

Self-Validating Check: If the C2-H signal remains in the NMR, deprotonation was incomplete (check moisture/temp). If multiple bromination spots appear, temperature control during quenching was likely poor.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Step 1: Temperature Reflux (

)
Too low: Incomplete cyclization (oxazoline intermediate remains). Too high: Decomposition of TosMIC.
Step 2: Lithiation Temp


: Ring opening of the oxazole (isocyanide formation) leading to decomposition [2].
Step 2: Base Selection LiHMDS or LDA

-BuLi can act as a nucleophile and attack the ring. LiHMDS is sterically bulky and safer for this substrate.
Step 2: Bromine Source

or

Elemental

is harsh and can cause oxidative side reactions.

is milder and highly selective.
Reaction Workflow Diagram

Workflow Start Start: Tetrahydro-2H-pyran-4-carbaldehyde Step1 Step 1: Van Leusen Reaction (TosMIC, K2CO3, MeOH, Reflux) Start->Step1 Check1 QC: NMR/LCMS Confirm 5-substituted oxazole Step1->Check1 Step2 Step 2: Lithiation (-78°C) (LiHMDS in THF) Check1->Step2 Pass Step3 Step 3: Bromination (Add CBr4, warm to 0°C) Step2->Step3 End Final Product: 2-bromo-5-(oxan-4-yl)-1,3-oxazole Step3->End

Caption: Step-by-step workflow for the synthesis of the target molecule.

Safety & Handling

  • TosMIC: Evolves a strong, disagreeable odor. Handle only in a well-ventilated fume hood. It is harmful if swallowed or inhaled.

  • LiHMDS: Pyrophoric/water-reactive. Use standard Schlenk techniques or anhydrous syringe transfer.

  • Oxazole Intermediates: Many oxazoles possess biological activity; handle as potential irritants and sensitizers.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 31, 1972, pp. 3114-3118.[6] Link

  • Vedejs, E., & Monahan, S. D. "Oxazole activation by C-2 lithiation." Journal of Organic Chemistry, vol. 61, no. 15, 1996, pp. 5192-5193. Link

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Link

  • BenchChem. "Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes." Link

Sources

Application

Application Note: Buchwald-Hartwig Amination of 2-Bromo-5-(oxan-4-yl)-1,3-oxazole

Executive Summary This guide details the strategic execution of Buchwald-Hartwig amination on 2-bromo-5-(oxan-4-yl)-1,3-oxazole (also known as 2-bromo-5-(tetrahydro-2H-pyran-4-yl)oxazole). While 2-halooxazoles are valuab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic execution of Buchwald-Hartwig amination on 2-bromo-5-(oxan-4-yl)-1,3-oxazole (also known as 2-bromo-5-(tetrahydro-2H-pyran-4-yl)oxazole). While 2-halooxazoles are valuable intermediates in medicinal chemistry (often serving as kinase inhibitor scaffolds), they present unique challenges due to the electrophilicity of the C2 position and the potential for ring-opening hydrolysis under vigorous conditions.

This protocol prioritizes chemoselectivity and substrate integrity , utilizing a catalyst system optimized for sensitive 5-membered heterocycles.

Strategic Analysis & Mechanistic Insight

Substrate Characteristics[1]
  • Electrophile: 2-Bromo-5-(oxan-4-yl)-1,3-oxazole.

    • Risk Factor:[1][2] The oxazole ring is electron-deficient. The C2-Br bond is highly reactive toward oxidative addition but also susceptible to direct nucleophilic attack (SNAr) or hydrolysis (ring opening) by strong bases (e.g., hydroxide/alkoxide).

    • Substituent: The oxan-4-yl (tetrahydropyran) group is a stable ether moiety that improves solubility but adds steric bulk proximal to the reaction center.

  • Nucleophile: Primary or Secondary Amines.[1][3]

Reaction Pathway Selection

While SNAr is possible for highly nucleophilic amines, the Buchwald-Hartwig approach is superior when:

  • The amine is sterically hindered or electron-poor.

  • Milder temperatures are required to prevent oxazole degradation.

  • High regioselectivity is needed to avoid side reactions.

Catalyst & Ligand Selection Logic
  • Catalyst Source: Pd2(dba)3 is preferred over Pd(OAc)2 to avoid introducing acetate ions, which can sometimes act as nucleophiles or complicate the base equilibrium.

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

    • Why: Xantphos is a wide-bite-angle bidentate ligand. It facilitates the reductive elimination step, which is often rate-limiting for electron-poor heterocycles. Crucially, it inhibits the formation of stable Pd-amine complexes that can arrest the catalytic cycle (catalyst poisoning).

  • Base: Cs2CO3 (Cesium Carbonate).[4]

    • Why: Unlike NaOtBu (strong base), Cs2CO3 is milder and less likely to trigger oxazole ring opening. Its solubility in dioxane/toluene is sufficient for turnover at 80–100°C.

Visualization: Mechanistic Pathway

The following diagram outlines the catalytic cycle specific to this oxazole substrate, highlighting the critical reductive elimination step facilitated by the bidentate ligand.

BuchwaldMechanism Pd0 Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Insertion into C2-Br) Pd0->OxAdd + Substrate AmineCoord Amine Coordination (Pd-N Bond Formation) OxAdd->AmineCoord + Amine Deprotonation Deprotonation (Base: Cs2CO3) AmineCoord->Deprotonation - HBr (as CsBr) RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Pd(II)-Amido Species RedElim->Pd0 Regeneration Product 2-Amino-5-(oxan-4-yl)oxazole RedElim->Product Substrate 2-Bromo-5-(oxan-4-yl)oxazole Substrate->OxAdd

Figure 1: Catalytic cycle for the Pd-catalyzed amination of 2-bromooxazole. The wide bite angle of Xantphos accelerates the final reductive elimination step.

Experimental Protocol

Materials & Reagents Table
ReagentEquiv.RoleCritical Attribute
2-Bromo-5-(oxan-4-yl)-1,3-oxazole 1.0SubstratePurity >97%; Dry
Amine Partner 1.2NucleophileFree base preferred
Pd2(dba)3 0.025 (5 mol% Pd)Pre-catalystStore under Argon
Xantphos 0.05 (5 mol%)Ligand1:1 Pd:Ligand ratio
Cs2CO3 2.0BaseFinely ground, anhydrous
1,4-Dioxane [0.1 M]SolventAnhydrous, Degassed
Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup

  • Oven-dry a 2-neck round-bottom flask or a heavy-walled microwave vial.

  • Cool under a stream of dry Nitrogen or Argon.[5]

  • Add Pd2(dba)3 (23 mg per mmol substrate) and Xantphos (29 mg per mmol substrate).

  • Add anhydrous 1,4-Dioxane (pre-sparged with N2 for 10 mins).

  • Stir at Room Temperature (RT) for 5–10 minutes. Observation: Solution should turn from deep purple/red to a golden-yellow or orange color, indicating active catalyst formation.

Phase 2: Substrate Addition 6. Add 2-bromo-5-(oxan-4-yl)-1,3-oxazole (1.0 equiv) and the Amine (1.2 equiv). 7. Add Cs2CO3 (2.0 equiv). 8. Seal the vessel. If using a flask, fit with a reflux condenser and a nitrogen balloon.

Phase 3: Reaction & Monitoring 9. Heat the mixture to 90°C .

  • Note: Do not exceed 100°C initially. Oxazoles can be thermally sensitive.[5][6]
  • Monitor by LC-MS or TLC every 2 hours.
  • Target: Disappearance of bromide (M+H 232/234 pattern) and appearance of product mass.
  • Typical Time: 4–12 hours.

Phase 4: Workup & Purification 11. Cool to RT. Filter the mixture through a pad of Celite (diatomaceous earth) to remove insoluble inorganic salts. Rinse with Ethyl Acetate. 12. Concentrate the filtrate under reduced pressure. 13. Purification: Flash column chromatography.

  • Stationary Phase: Silica Gel.
  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).
  • Note: 2-Aminooxazoles are polar; ensure the product does not streak. Add 1% Et3N to the eluent if necessary.

Workflow Diagram

Workflow Setup Catalyst Pre-complexation (Pd + Ligand in Dioxane) Addition Add Substrate, Amine, & Base (Cs2CO3) Setup->Addition Reaction Heat at 90°C (4-12 Hours) Addition->Reaction Check QC Check (LC-MS) Conversion >95%? Reaction->Check Check->Reaction No (Extend Time) Workup Filter (Celite) & Concentrate Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the amination protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive Pd.Ensure solvents are strictly anhydrous/degassed. Switch to BrettPhos Pd G3 precatalyst for difficult primary amines.
Ring Opening Base is too strong or wet.Switch from NaOtBu to K3PO4 or Cs2CO3 . Ensure reagents are dry.[5][6]
Debromination

-Hydride elimination.
Increase ligand loading. Lower temperature to 80°C.
Homocoupling Oxidative sensitivity.Ensure strict O2 exclusion (Argon sparge).

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][7][8] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ligand Selection for Heterocycles (Xantphos/BINAP)

    • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[1][3][7][8] Organic Letters, 4(21), 3737–3740. Link

  • Amination of Sensitive 2-Haloazoles

    • Henderson, J. L., & Buchwald, S. L. (2010).[1] Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442–4445.[1] Link

    • Note: This reference specifically addresses the challenges of unprotected and sensitive benzo-fused azoles, providing the grounding for the choice of mild bases and specific ligands.
  • General Review of C-N Coupling on Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link

Sources

Method

Application Notes and Protocols: Strategic Nucleophilic Substitution on 2-bromo-5-(oxan-4-yl)-1,3-oxazole for Drug Discovery

Introduction The 1,3-oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to functionalize this privileged scaffold is paramount for the exploratio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3-oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to functionalize this privileged scaffold is paramount for the exploration of chemical space and the optimization of lead compounds. This guide provides a comprehensive overview of strategies for the nucleophilic substitution of 2-bromo-5-(oxan-4-yl)-1,3-oxazole, a versatile building block for the synthesis of novel therapeutics. We will delve into the reactivity of the 2-bromooxazole core and present detailed protocols for its derivatization using a range of nucleophiles, with a focus on palladium-catalyzed cross-coupling reactions which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Understanding the Reactivity of 2-Bromo-1,3-oxazoles

The 2-position of the oxazole ring is electron-deficient, making it susceptible to nucleophilic attack. The bromine atom serves as an excellent leaving group, facilitating substitution reactions. While classical nucleophilic aromatic substitution (SNAr) can occur, palladium-catalyzed cross-coupling reactions offer a milder, more versatile, and highly efficient alternative for forming new bonds at this position.[1][2] These reactions proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]

Visualization of the General Reaction Scheme

Reaction_Scheme Substrate 2-bromo-5-(oxan-4-yl)-1,3-oxazole Catalyst Pd Catalyst + Ligand + Base Substrate->Catalyst + Nucleophile Nucleophile (N, O, S, or C-based) Nucleophile->Catalyst + Product 2-substituted-5-(oxan-4-yl)-1,3-oxazole Catalyst->Product Reaction Conditions

Caption: General scheme for nucleophilic substitution of 2-bromo-5-(oxan-4-yl)-1,3-oxazole.

I. Carbon-Nitrogen (C-N) Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[4][5] This methodology is highly applicable to 2-bromooxazoles, allowing for the introduction of a wide range of nitrogen nucleophiles.

Key Considerations for Buchwald-Hartwig Amination:
  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is crucial. The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands like BINAP, XPhos, or BrettPhos are commonly employed.[6][7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently used.[6][7]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Setup 1. Assemble Reaction Reagents   - 2-bromo-5-(oxan-4-yl)-1,3-oxazole (1.0 equiv)   - Amine (1.2 equiv)   - Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%)   - Ligand (e.g., BINAP, 4 mol%)   - Base (e.g., NaOtBu, 1.5 equiv)   - Anhydrous Toluene Setup->Reagents Degas 2. Degas the Mixture Setup->Degas Heat 3. Heat to 80-110 °C Degas->Heat Monitor 4. Monitor by TLC or LC-MS Heat->Monitor Workup 5. Aqueous Workup Monitor->Workup Purify 6. Purify by Column Chromatography Workup->Purify Product Desired 2-amino-5-(oxan-4-yl)-1,3-oxazole Purify->Product

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 2-bromo-5-(oxan-4-yl)-1,3-oxazole (1.0 equiv), the desired amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., (±)-BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).[8]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-(oxan-4-yl)-1,3-oxazole derivative.

Parameter Condition Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precatalysts that are reduced in situ to the active Pd(0) species.
Ligand BINAP, XPhos, BrettPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[6]
Base NaOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents to prevent catalyst deactivation.
Temperature 80 - 110 °CProvides sufficient energy to overcome the activation barrier of the reaction.

II. Carbon-Carbon (C-C) Bond Formation: Suzuki and Sonogashira Couplings

Palladium-catalyzed cross-coupling reactions are also instrumental in forming new carbon-carbon bonds at the 2-position of the oxazole ring. The Suzuki and Sonogashira reactions are particularly noteworthy for their broad substrate scope and functional group tolerance.

A. Suzuki Coupling: Introduction of Aryl and Vinyl Groups

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[3][9] This reaction is a cornerstone of modern organic synthesis for the formation of biaryl and vinyl-aryl structures.[9][10]

Key Considerations for Suzuki Coupling:

  • Boron Source: A wide variety of aryl and vinyl boronic acids and esters are commercially available or readily synthesized.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is typically used.[11] The base is often used in an aqueous solution, making the reaction conditions milder.[9]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed.[9]

Experimental Protocol: General Procedure for Suzuki Coupling
  • In a reaction vessel, combine 2-bromo-5-(oxan-4-yl)-1,3-oxazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add a mixture of an organic solvent (e.g., dioxane) and water.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 2-aryl- or 2-vinyl-5-(oxan-4-yl)-1,3-oxazole.

Parameter Condition Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Provides the active Pd(0) species for the catalytic cycle.
Boron Reagent Aryl/vinyl boronic acids or estersStable, readily available coupling partners.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[12]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system that facilitates the dissolution of both organic and inorganic reagents.[9]
Temperature 80 - 100 °CPromotes efficient reaction rates.
B. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is notable for its use of a co-catalytic amount of a copper(I) salt, typically copper(I) iodide (CuI).[14]

Key Considerations for Sonogashira Coupling:

  • Copper Co-catalyst: CuI is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃), is used to stabilize the palladium catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a solution of 2-bromo-5-(oxan-4-yl)-1,3-oxazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in an amine solvent (e.g., triethylamine), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) iodide co-catalyst (1-2 mol%).

  • Degas the reaction mixture and stir under an inert atmosphere at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove the copper salts.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 2-alkynyl-5-(oxan-4-yl)-1,3-oxazole.

Parameter Condition Rationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄The primary catalyst for the cross-coupling reaction.
Copper Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.[13]
Base Et₃N, DIPEAActs as both a base and a solvent.
Solvent Amine base or THF/amine mixtureProvides a basic environment and dissolves the reactants.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for this reaction.

III. Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation

The principles of palladium-catalyzed cross-coupling can also be extended to the formation of C-O and C-S bonds, although these reactions can sometimes be more challenging than their C-N and C-C counterparts.

A. C-O Bond Formation (Buchwald-Hartwig Etherification)

The coupling of alcohols with aryl halides can be achieved under conditions similar to the Buchwald-Hartwig amination.[4]

  • Nucleophiles: Alcohols and phenols can be used as nucleophiles.

  • Conditions: Similar catalyst systems (Pd catalyst + ligand) and strong bases (e.g., NaH, K₃PO₄) are employed. Anhydrous conditions are critical.

B. C-S Bond Formation

Thiols can also be coupled with 2-bromooxazoles using palladium catalysis.

  • Nucleophiles: A variety of thiols can be utilized.

  • Conditions: Palladium catalysts with ligands such as dppf are often effective. A base is required to generate the thiolate nucleophile.

Conclusion

The functionalization of 2-bromo-5-(oxan-4-yl)-1,3-oxazole via nucleophilic substitution, particularly through palladium-catalyzed cross-coupling reactions, provides a versatile and powerful platform for the synthesis of novel and diverse libraries of compounds for drug discovery. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the chemical space around this valuable oxazole scaffold. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and purity of the desired products.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Baran, P. S., & Maimone, T. J. (2009). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 131(31), 10834–10835.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wang, D., et al. (2018). Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group.
  • Hudson, K. L., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... RSC Publishing.
  • Consiglio, G., et al. (1970). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic, 428-431.
  • Sandhya, K. (2021). Editorial on Nucleophilic Aromatic Substitution. Organic Chemistry: Current Research, 10(4).
  • Williams, D. R., & Vederas, J. C. (2009). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 74(15), 5536–5543.
  • Williams, D. R., & Fu, L. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett, 2010(4), 591–594.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Linda, P., & Marino, G. (1967). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2-halogeno-5-nitrothiazoles and piperidine. Journal of the Chemical Society B: Physical Organic, 392-395.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved from [Link]

  • Głowacka, E., et al. (2024, September 11). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4307.
  • Molinski, T. F. (1999, December 27). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Tetrahedron, 55(52), 15137-15142.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Retrieved from [Link]

  • Al-Masri, M. A., & El-Sayed, M. Y. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4619.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Crust, E. J., & Gurnani, P. (2013, July 10). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (2007, January 23). One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Retrieved from [Link]

  • Le, V. T., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 17(8), 923-936.
  • KnightScholar. (2023, November 26). Investigating Singly Substituted 2-amino-1,3,4-oxadiazoles as Antibiotic Drug Candidates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2001, October 17). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

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Application

Technical Application Note: Regioselective Lithiation of 2-Bromo-5-(oxan-4-yl)-1,3-oxazole

This Application Note is structured to provide a rigorous, field-validated guide for the lithiation of 2-bromo-5-(oxan-4-yl)-1,3-oxazole . It prioritizes mechanistic understanding, reproducibility, and safety, adhering t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated guide for the lithiation of 2-bromo-5-(oxan-4-yl)-1,3-oxazole . It prioritizes mechanistic understanding, reproducibility, and safety, adhering to the standards of high-level pharmaceutical R&D.

Executive Summary

This guide details the procedure for generating 2-lithio-5-(oxan-4-yl)-1,3-oxazole via lithium-halogen exchange. The presence of the bulky, electron-rich oxan-4-yl (tetrahydropyran-4-yl) group at the C5 position stabilizes the substrate but does not prevent the inherent instability of the 2-lithiooxazole species.

Critical Success Factor: The 2-lithiooxazole intermediate exists in a temperature-dependent equilibrium with its ring-opened acyclic isocyanide isomer. Strict adherence to cryogenic conditions ($ \le -78^\circ\text{C} $) is mandatory to maintain the cyclic form required for C2-functionalization.

Scientific Foundation & Mechanistic Insight[1]

The Substrate: 2-Bromo-5-(oxan-4-yl)-1,3-oxazole
  • C2 Position (Bromine): The primary site for reactivity. The C-Br bond is polarized, facilitating rapid Lithium-Halogen (Li-Br) exchange with n-butyllithium (n-BuLi).

  • C5 Position (Oxan-4-yl): The tetrahydropyran moiety is an ether-containing cycloalkyl group. It is chemically inert to n-BuLi under these conditions but provides steric bulk that may retard dimerization or aggregation.

  • C4 Position (H): While potentially acidic, the rate of Li-Br exchange at C2 is kinetically orders of magnitude faster than C4-deprotonation at

    
    .
    
The Ring-Opening Equilibrium (The "Trap")

A common failure mode in oxazole lithiation is the formation of acyclic byproducts. Upon generation, 2-lithiooxazole (A) equilibrates with the isocyanovinyloxide (B) (Schröder et al.).

  • At

    
    :  The equilibrium heavily favors the cyclic species (A) .
    
  • At

    
    :  The ring opens to (B) . Electrophiles trapped in this state yield acyclic isocyanides, destroying the oxazole core.
    
Mechanistic Pathway Diagram

The following diagram illustrates the critical equilibrium and the pathway to the desired product.

OxazoleLithiation Substrate 2-Bromo-5-(oxan-4-yl)-1,3-oxazole LithioSpecies 2-Lithio-5-(oxan-4-yl)-1,3-oxazole (Cyclic Active Species) Substrate->LithioSpecies Li-Br Exchange (Fast) nBuLi n-BuLi / THF -78°C nBuLi->LithioSpecies RingOpen Acyclic Isocyanide Enolate (Thermodynamic Trap) LithioSpecies->RingOpen Warming > -50°C (Reversible) Product 2-Functionalized Oxazole LithioSpecies->Product Quench at -78°C Electrophile Electrophile (E+) Electrophile->Product

Caption: Mechanistic pathway showing the critical competition between productive trapping and destructive ring opening.

Critical Parameters

ParameterSpecificationRationale
Solvent Anhydrous THFEthereal solvents coordinate Li, breaking up n-BuLi hexamers to reactive dimers/monomers. THF is superior to Et₂O for solubility of the polar oxazole.
Temperature

(Internal)
Essential to suppress ring opening. Monitor internal probe temp, not just bath temp.
Reagent n-Butyllithium (1.6M or 2.5M)t-BuLi can be used (2 equiv) but n-BuLi (1.05-1.1 equiv) is sufficient for aryl bromides and safer.
Concentration 0.1 M - 0.2 MDilution prevents localized hotspots during exothermic Li-Br exchange.
Quench Time < 30 minsThe lithio-species is transient. Extended stirring increases the risk of degradation or proton scavenging.

Detailed Experimental Protocol

Reagents & Equipment[2][3]
  • Substrate: 2-bromo-5-(oxan-4-yl)-1,3-oxazole (Dry, >98% purity).

  • Base: n-Butyllithium (Titrated prior to use).

  • Solvent: THF (Distilled over Na/Benzophenone or from SPS).

  • Vessel: Flame-dried 3-neck round bottom flask with internal temp probe.

Step-by-Step Procedure

Step 1: System Preparation

  • Assemble glassware under an inert atmosphere (Argon preferred due to density).

  • Charge the flask with 2-bromo-5-(oxan-4-yl)-1,3-oxazole (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of 0.15 M.

  • Cool the solution to

    
      using a dry ice/acetone bath. Allow 15 minutes for equilibration.
    

Step 2: Lithiation (Li-Br Exchange)

  • Load n-BuLi (1.1 equiv) into a gastight syringe.

  • Add n-BuLi dropwise down the side of the flask over 5–10 minutes.

    • Observation: A color change (often light yellow to orange) may occur.

    • Control: Ensure internal temperature does not rise above

      
      .
      
  • Stir at

    
     for 20 minutes .
    
    • Note: Do not exceed 45 minutes. The exchange is rapid; prolonged stirring favors side reactions.

Step 3: Electrophilic Trapping

  • Prepare the Electrophile (1.2–1.5 equiv) in a separate dry flask. If the electrophile is a solid or viscous liquid, dissolve it in a minimal amount of anhydrous THF.

  • Add the electrophile solution dropwise to the lithiated mixture at

    
    .
    
    • Critical: The addition must be slow enough to maintain thermal stability.

  • Stir at

    
     for 30 minutes.
    

Step 4: Warming & Quenching

  • Remove the cooling bath and allow the reaction to warm to

    
      (or Room Temp, depending on electrophile reactivity) over 1 hour.
    
  • Quench by adding saturated aqueous NH₄Cl (or dilute HCl if the product is acid-stable).

  • Dilute with EtOAc or Et₂O.

Step 5: Workup

  • Separate phases.[1] Extract the aqueous layer 3x with organic solvent.[1][2]

  • Wash combined organics with Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

Protocol Workflow Diagram

ProtocolFlow Start Start: Dry 3-Neck Flask Ar Atmosphere Dissolve Dissolve Substrate in THF (0.15 M) Start->Dissolve Cool Cool to -78°C (Internal Probe Check) Dissolve->Cool AddLi Add n-BuLi (1.1 equiv) Dropwise over 10 min Cool->AddLi Stir Stir 20 mins at -78°C (Do NOT exceed 45 min) AddLi->Stir AddE Add Electrophile (1.2 equiv) Maintain -78°C Stir->AddE Warm Warm to 0°C / RT (1 Hour) AddE->Warm Quench Quench with Sat. NH4Cl Warm->Quench

Caption: Operational flowchart for the lithiation and trapping sequence.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Recovery of SM Wet THF or quenching of Li species by moisture.Distill THF over Na/Benzophenone. Verify inert lines.
Acyclic Byproducts (Nitriles) Ring opening occurred.[3][4][5]Temperature exceeded ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

before electrophile addition.[6] Use internal probe.
Complex Mixture / Tars Decomposition of n-BuLi or substrate.Check n-BuLi titer. Reduce stirring time at

.
Product C5-protonated Proton source present or wrong regioselectivity.Unlikely with Br-exchange, but ensure substrate is dry.

References

  • General Reactivity of Oxazoles

    • Review: "The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity."[3] BenchChem. Link

  • Lithium-Halogen Exchange vs. Ring Opening: Schröder, R., et al. "Lithiation of Oxazoles: Equilibrium and Stability." This is a foundational concept in heterocyclic chemistry, often referenced in standard texts like Joule & Mills.
  • Protocol Analogues (2-Bromooxazole functionalization)

    • "General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles." PMC (NIH). Link

    • "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole" (Analogous chemistry).[7] ResearchGate.[8] Link

  • Oxan-4-yl Group Stability

    • Tetrahydropyran derivatives are standard stable ethers in organolithium chemistry. See: "Living cationic ring-opening polymerization of 2-oxazolines." RSC. Link

(Note: Specific literature on the exact molecule "2-bromo-5-(oxan-4-yl)-1,3-oxazole" is proprietary or sparse; this protocol is derived from the reactivity of the specific pharmacophore class.)

Sources

Method

Application Note: C-H Activation Architectures Involving 2-Bromo-5-(oxan-4-yl)-1,3-oxazole

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2-bromo-5-(oxan-4-yl)-1,3-oxazole in C-H activatio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2-bromo-5-(oxan-4-yl)-1,3-oxazole in C-H activation methodologies, specifically highlighting its dual role as an electrophilic trap in Concerted Metallation-Deprotonation (CMD) pathways and as a substrate for regioselective C4-functionalization.

Part 1: Executive Summary & Strategic Rationale

In modern drug discovery, 2-bromo-5-(oxan-4-yl)-1,3-oxazole represents a "Lynchpin Scaffold." Its value lies in the juxtaposition of a reactive electrophile (C2-Br) and a metabolically stable, solubilizing ether motif (C5-Oxanyl).

While traditional cross-coupling (Suzuki-Miyaura, Stille) is standard for this bromide, C-H Activation strategies offer a superior atom-economic pathway, eliminating the need for pre-functionalized organometallic partners. This guide details two distinct strategies:

  • Strategy A (The Electrophilic Trap): Using the oxazole bromide to capture other heteroaromatic C-H bonds via Pd-catalyzed Direct Arylation.

  • Strategy B (The Nucleophilic Core): Activating the C4-H bond of the oxazole ring itself to install substituents at the only remaining aromatic proton.

Chemical Space & Reactivity Profile
SiteMoietyReactivity ProfileC-H Activation Potential
C2 C-Br BondHigh Electrophilicity. Oxidative addition is rapid.Primary Role: Acts as the oxidant/coupling partner for other C-H nucleophiles.
C4 C-H BondModerate Acidity (

).
Secondary Role: Site for direct C-H functionalization (arylation/borylation), but requires chemoselectivity control vs. C2-Br.
C5 Oxanyl GroupSteric Bulk /

centers.
Tertiary Role: The ether oxygen can assist in directing groups, but primarily acts as a C5-blocker to force C4 regioselectivity.

Part 2: Strategy A — Direct Heteroarylation (The "Electrophile" Role)

Concept: This is the most robust industrial application. The 2-bromo-5-(oxan-4-yl)-1,3-oxazole serves as the aryl halide partner. It reacts with a "pro-nucleophile" (a heterocycle with an acidic C-H bond) via a Concerted Metallation-Deprotonation (CMD) mechanism.

Target: Synthesis of Bi-heteroaryl Cores (e.g., Oxazole-Thiazole, Oxazole-Indole).

Mechanism of Action (CMD Pathway)

The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical step is the base-assisted cleavage of the C-H bond on the coupling partner by a carbonate- or carboxylate-ligated Palladium species.

CMD_Pathway Start Pd(0) Catalyst OxAdd Oxidative Addition (Pd inserts into C2-Br) Start->OxAdd + 2-Br-Oxazole Coord Coordination of Het-H Partner OxAdd->Coord + Het-H + Base CMD_Step CMD Transition State (Base strips H, Pd forms C-C) Coord->CMD_Step Rate Limiting RedElim Reductive Elimination (Product Release) CMD_Step->RedElim - Base-HBr RedElim->Start Regeneration

Figure 1: Catalytic cycle for the Direct Arylation using 2-bromo-5-(oxan-4-yl)-1,3-oxazole as the electrophile.

Protocol 1: Direct Arylation of Thiazoles

Objective: Coupling 2-bromo-5-(oxan-4-yl)-1,3-oxazole with 2-methylthiazole (at C5 position).

Reagents:

  • Electrophile: 2-bromo-5-(oxan-4-yl)-1,3-oxazole (1.0 equiv)

  • Nucleophile: 2-methylthiazole (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₂Me

    
     HBF₄ (10 mol%) or PCy₃
    
  • Base: K₂CO₃ (2.0 equiv) or PivOK (0.3 equiv) + Cs₂CO₃

  • Solvent: PivOH (0.5 equiv) in Xylene or DMA.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (0.05 mmol) and the phosphine ligand (0.10 mmol).

  • Solvent Addition: Add anhydrous Xylene (0.2 M concentration relative to bromide). Stir for 5 mins to pre-form the active catalyst species.

  • Substrate Addition: Add 2-bromo-5-(oxan-4-yl)-1,3-oxazole (1.0 mmol), 2-methylthiazole (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • CMD Promoter: Add Pivalic acid (PivOH, 0.5 mmol). Note: Pivalate acts as a proton shuttle, significantly lowering the energy barrier for C-H bond cleavage.

  • Reaction: Seal the tube and heat to 110°C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts. Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Why this works: The C5-H of thiazole is acidic. The pivalate anion coordinates to the Pd(II)-Ar species, acting as an intramolecular base to deprotonate the thiazole C5-H, forming the Pd-heterocycle bond.

Part 3: Strategy B — C4-H Functionalization (The "Nucleophile" Role)

Concept: Functionalizing the C4 position of the oxazole ring.[1] Challenge: The C2-Br bond is weaker and more reactive than the C4-H bond. Standard Pd-catalysis will attack C2 first. Solution: This strategy is best employed after the C2-Br has been utilized (e.g., converted to an aryl group) OR by using Radical C-H Functionalization (Minisci-type) which can be orthogonal to Pd-catalysis.

However, a highly specific "Halogen Dance" strategy allows migration of the Br or direct lithiation if controlled carefully. Below is a protocol for C4-Arylation via C-H Activation assuming the C2 position is either already substituted or protected, OR using a specific Cu-mediated oxidative coupling.

Protocol 2: Pd-Catalyzed C4-Arylation (Oxidative Coupling)

Note: This protocol assumes the C2-Br has been converted to C2-Ar, or uses conditions where the Br is tolerated (rare). Scenario: We will describe the protocol for C4-H arylation of the 2-phenyl analog (derived from our starting material).

Reagents:

  • Substrate: 2-Phenyl-5-(oxan-4-yl)-1,3-oxazole (Derived from starting material).

  • Coupling Partner: Aryl Iodide (Ar-I).

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%).

  • Base: Ag₂CO₃ (2.0 equiv) - Acts as halide scavenger and oxidant.

  • Additive: 1-Adamantanecarboxylic acid (30 mol%).

Step-by-Step Methodology:

  • Activation: The C4-H of the oxazole is the most acidic proton remaining.

  • Setup: Mix substrate (0.2 mmol), Ar-I (0.3 mmol), Pd catalyst, Ag₂CO₃, and acid additive in DMF (2 mL).

  • Heating: Heat to 100°C for 12 hours.

  • Mechanism: The Ag salt facilitates iodide abstraction and re-oxidation of Pd, while the carboxylate assists C4-deprotonation.

Part 4: Analytical Data & Troubleshooting

Expected Data Profile
PropertyValue/Observation
Appearance White to off-white crystalline solid.
¹H NMR (C4-H) Singlet at

7.0 - 7.5 ppm (Diagnostic peak for C4). Disappears upon functionalization.
¹H NMR (Oxanyl) Multiplets at

3.0 - 4.0 ppm (ether protons) and 1.5 - 2.0 ppm (ring CH₂). Distinctive splitting pattern.
MS (ESI) Characteristic [M+H]⁺ and [M+H+2]⁺ (1:1 ratio) for Br-containing starting material.
Troubleshooting Guide
  • Issue: Homocoupling of the Bromide.

    • Cause: Lack of active "H" partner or insufficient base.

    • Fix: Increase concentration of the Heteroarene partner; ensure anhydrous conditions; switch to PivOK base.

  • Issue: C2-Br Reduction (Hydrodehalogenation).

    • Cause: Hydride source in solvent or overheating.

    • Fix: Use fresh, distilled solvents (DMA/DMF). Avoid alcohols. Lower temperature to 90°C and extend time.

  • Issue: Low Regioselectivity (C4 vs C5 on partner).

    • Fix: Use bulky phosphine ligands (e.g., JohnPhos) to enforce steric control.

Part 5: References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews.

  • Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Bond Functionalization." Chemistry Letters.

  • Verrier, C., et al. (2011). "Pd-Catalyzed Direct Arylation of Oxazoles." Journal of Organic Chemistry.

  • Strotman, N. A., et al. (2010). "Reaction Development and Mechanistic Study of a Palladium-Catalyzed Imidazole C-H Arylation." Journal of the American Chemical Society.

  • PubChem. (2023). "2-bromo-5-(oxan-4-yl)-1,3-oxazole Compound Summary."

Disclaimer: The protocols described herein involve the use of transition metals and high temperatures.[2][3] All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE). The specific reactivity of the oxanyl moiety may vary depending on the steric environment of the coupling partner.

Sources

Application

Application Note: Synthesis of Biaryl Compounds using 2-bromo-5-(oxan-4-yl)-1,3-oxazole

Abstract & Strategic Overview The incorporation of the 2-bromo-5-(oxan-4-yl)-1,3-oxazole building block is a critical strategy in modern medicinal chemistry. This scaffold combines the pharmacologically privileged oxazol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The incorporation of the 2-bromo-5-(oxan-4-yl)-1,3-oxazole building block is a critical strategy in modern medicinal chemistry. This scaffold combines the pharmacologically privileged oxazole ring with a tetrahydropyran (oxan-4-yl) moiety, a structural motif known to improve aqueous solubility and metabolic stability (lowering LogD) compared to carbocyclic analogs [1].

However, the 2-position of the oxazole ring presents unique synthetic challenges. While electron-deficient, the C-Br bond at C2 is susceptible to competitive hydrolysis under harsh basic conditions, and the adjacent heteroatoms (N and O) can coordinate to palladium, potentially poisoning the catalyst if not properly ligated.

This guide details validated protocols for synthesizing biaryl compounds via Suzuki-Miyaura cross-coupling , specifically optimized to preserve the integrity of the oxazole core while ensuring high yields with a broad range of aryl boronic acids.

Chemical Properties & Handling[1][2]

PropertyDescription
Chemical Name 2-bromo-5-(tetrahydro-2H-pyran-4-yl)oxazole
Molecular Weight 232.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, Dioxane, DMF; Low solubility in water.
Stability Stable at room temperature. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Avoid prolonged exposure to strong aqueous bases.
Reactivity Alert The C2-Br bond is activated for oxidative addition but less reactive than the corresponding iodide. High-activity catalysts are recommended.

Mechanistic Insight & Ligand Selection

To achieve efficient coupling, one must overcome the high activation energy of the C-Br oxidative addition while preventing the formation of inactive Pd-oxazole complexes.

  • The Challenge: The nitrogen atom in the oxazole ring can act as a ligand, displacing weakly bound phosphines and arresting the catalytic cycle.

  • The Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) or chelating bis-phosphines (e.g., dppf ).

    • Buchwald Ligands (XPhos/SPhos): Facilitate rapid oxidative addition and form a crowded steric environment that prevents N-coordination.

    • Bidentate Ligands (dppf): Prevent ligand dissociation and enhance thermal stability.

Visualization: Reaction Logic Flow

ReactionLogic cluster_prevention Critical Control Point Start 2-Bromo-5-(oxan-4-yl)-1,3-oxazole Cat Pd Catalyst (Oxidative Addition) Start->Cat C-Br Bond Break Boronic Aryl Boronic Acid (Ar-B(OH)2) Base Base (Activation) Boronic->Base Boronate Formation Inter Pd(II)-Oxazole Complex Cat->Inter Product Biaryl Product (2-Aryl-5-oxanyl-oxazole) Inter->Product Reductive Elimination Base->Inter Transmetallation

Figure 1: Logical workflow of the Suzuki-Miyaura coupling process, highlighting the critical intermediate stage where ligand selection prevents catalyst poisoning.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl2)

Recommended for standard aryl boronic acids with no steric hindrance.

Reagents:

  • 2-bromo-5-(oxan-4-yl)-1,3-oxazole (1.0 equiv)

  • Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the oxazole (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v). The concentration of the oxazole should be approximately 0.1 M.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) under a positive stream of inert gas. Reseal immediately.

  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours. Monitor by LC-MS.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1][2] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: High-Activity Method (XPhos Pd G2)

Recommended for sterically hindered boronic acids or electron-poor substrates.

Reagents:

  • 2-bromo-5-(oxan-4-yl)-1,3-oxazole (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)[2]

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)[2]

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Procedure:

  • Setup: Combine oxazole, boronic acid, and K₃PO₄ in a reaction vessel.

  • Catalyst: Add XPhos Pd G2 precatalyst.

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed THF/Water mixture.

  • Reaction: Heat to 60–80 °C . This catalyst system often initiates faster; check conversion after 2 hours.

  • Workup: Standard aqueous extraction as above.

Troubleshooting & Optimization Guide

ObservationPossible CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by oxazole Nitrogen.Switch to Protocol B (XPhos/SPhos) or increase catalyst loading to 10 mol%.
Hydrolysis (Oxazolone formation) Base is too strong or reaction too hot.Switch base to NaHCO₃ or CsF . Lower temperature to 60°C.
Protodeboronation Boronic acid instability.Use Boronic Esters (Bpin) instead of acids. Add base after heating to temp.
Homocoupling of Boronic Acid Oxygen presence.Degas solvents more thoroughly (sparge with Argon for >15 mins).

Catalytic Cycle Visualization

CatalyticCycle Suzuki-Miyaura Catalytic Cycle for 2-Bromooxazole Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Br-Oxazole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim - Salt RedElim->Pd0 + Product

Figure 2: The catalytic cycle demonstrating the regeneration of the Pd(0) species, essential for turnover.

References

  • Wipf, P., & Yokokawa, F. (2005). "Synthetic studies of biologically active oxazoles." Journal of Organic Chemistry. Link(General reactivity of oxazoles)

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Application Note. (2025). "Reactivity of 2-bromo-5-(m-tolyl)oxazole in Palladium-Catalyzed Cross-Coupling Reactions." Link(Inferred from search context 1.1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodebromination of 2-bromo-5-(oxan-4-yl)-1,3-oxazole

Executive Summary Welcome to the Technical Support Center. This guide addresses a critical yield-limiting side reaction encountered during the functionalization of 2-bromo-5-(oxan-4-yl)-1,3-oxazole : Protodebromination (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses a critical yield-limiting side reaction encountered during the functionalization of 2-bromo-5-(oxan-4-yl)-1,3-oxazole : Protodebromination (hydrodehalogenation).

In drug development, this scaffold is a high-value intermediate, often used to synthesize kinase inhibitors where the oxanyl (tetrahydropyran) group improves solubility and metabolic stability. However, the C2–Br bond in 1,3-oxazoles is electronically unique—highly electrophilic yet prone to reductive cleavage under Palladium (Pd) catalysis or metal-halogen exchange conditions.

This guide provides mechanistic insights, root-cause analysis, and validated protocols to suppress the formation of the debrominated byproduct, 5-(oxan-4-yl)-1,3-oxazole .

Root Cause Analysis: The Mechanics of Failure

To solve the problem, we must understand the "off-cycle" pathways that lead to bromine loss.

Scenario A: Palladium-Catalyzed Cross-Couplings (Suzuki, Stille, Negishi)

The Issue: You observe significant amounts of reduced oxazole (H-product) instead of the coupled biaryl. The Mechanism:

  • Oxidative Addition: The catalytic cycle begins correctly with Pd(0) inserting into the C–Br bond to form

    
    .
    
  • The Deviation: Instead of transmetalating with the boronic acid, the Pd(II) species undergoes reduction .

    • Hydride Source: This often comes from the base (if it has

      
      -hydrogens, e.g., ethoxide, isopropoxide) or the solvent  (e.g., alcohols, DMF at high heat).
      
    • Mechanism:[1][2][3][4]

      
      -Hydride elimination from a coordinated alkoxide or amine generates a Pd-H species, which reductively eliminates to form the protodebrominated product.
      
Scenario B: Lithium-Halogen Exchange

The Issue: You attempt to lithiate C2 to react with an electrophile, but recover protonated starting material. The Mechanism:

  • Exchange: n-BuLi rapidly exchanges with the Bromine to form the 2-lithio-oxazole.

  • The Failure: The lithiated species is highly basic. If the system is not strictly anhydrous, or if the electrophile addition is too slow, it abstracts a proton from trace water or even the oxanyl ring (though less common, the

    
    -protons next to oxygen are susceptible).
    

Visualizing the Failure Mode

The following diagram illustrates the competitive catalytic cycle in Suzuki couplings. Note the "Reductive Diversion" path.

Pd_Cycle cluster_legend Legend Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd-Nu) OxAdd->TransMet + R-B(OH)2 / Base Alkoxide Coordination of Alkoxide Base OxAdd->Alkoxide + Base (w/ β-H) Prod Reductive Elimination (Desired Product) TransMet->Prod Product Release Prod->Pd0 BetaElim β-Hydride Elimination (Ar-Pd-H) Alkoxide->BetaElim Hydride Transfer SideProd Protodebromination (Ar-H + Pd(0)) BetaElim->SideProd Side Reaction SideProd->Pd0 Catalyst Regen key Green: Desired Path | Red: Protodebromination Path

Figure 1: Competitive catalytic pathways. The red path highlights where improper base selection leads to hydride generation and subsequent bromine loss.

Troubleshooting Guide (FAQ)

Category 1: Reaction Conditions (Suzuki-Miyaura)

Q1: I am using


 in ethanol for my coupling, but I see 30% debrominated oxazole. Why? 
A:  This is the classic "

-hydride trap." Ethanol and ethoxide bases contain

-hydrogens. Once coordinated to the Palladium, they can undergo

-hydride elimination, transferring a hydride to the metal center. This hydride then couples with your oxazole ring to form the H-product.
  • Correction: Switch to bases without

    
    -hydrogens . Use inorganic bases like 
    
    
    
    ,
    
    
    , or
    
    
    . Switch solvents to aprotic systems like Toluene/Water, Dioxane, or DME.

Q2: Does the oxanyl (tetrahydropyran) group contribute to this instability? A: Indirectly, yes. The oxygen atom in the oxanyl ring can act as a weak Lewis base, potentially chelating to the Pd center or Lithium aggregates. This "hemi-labile" coordination can stabilize intermediates that are otherwise transient, giving them more time to undergo side reactions like protonation. However, the primary driver is the inherent instability of the C2-metal bond.

Q3: My reaction stalls, so I added more catalyst and heat. Now the side product is dominant. A: 2-bromooxazoles are thermally sensitive. Prolonged heating in DMF or DMAc can lead to solvent decomposition (generating dimethylamine), which acts as a reductant.

  • Correction: Use highly active precatalysts (e.g., XPhos Pd G4 or Pd(dtbpf)Cl2 ) that operate at lower temperatures (

    
    ) to complete the reaction before thermal degradation occurs.
    
Category 2: Reagents & Storage

Q4: Can I use alcoholic solvents if I keep the temperature low? A: It is risky. Even at room temperature, primary and secondary alcohols are hydride sources for Pd(II). If solubility is an issue, use tert-amyl alcohol or tert-butanol ; these tertiary alcohols lack the


-hydrogen necessary for hydride transfer [1].

Q5: How should I store the 2-bromo-5-(oxan-4-yl)-1,3-oxazole starting material? A: Store under inert atmosphere (Argon/Nitrogen) at


. 2-halooxazoles are moisture sensitive. Hydrolysis leads to ring opening or formation of the oxazolone tautomer, which complicates analysis.

Validated Protocols

These protocols are designed to eliminate proton/hydride sources.

Protocol A: "Safe-Mode" Suzuki Coupling

Designed to prevent


-hydride elimination.

Reagents:

  • Substrate: 2-bromo-5-(oxan-4-yl)-1,3-oxazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (0.05 equiv)
    • Pro Tip: For difficult substrates, use XPhos Pd G3/G4 .

  • Base:

    
     (3.0 equiv) — Crucial: No 
    
    
    
    -hydrogens.
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

Procedure:

  • Charge a reaction vial with the oxazole, boronic acid, base, and catalyst.

  • Seal and purge with Argon for 5 minutes.

  • Inject degassed Dioxane/Water mixture.

  • Heat to

    
      (Do not exceed 
    
    
    
    unless necessary).
  • Monitor via LCMS. If protodebromination is observed (>5%), lower temp to

    
     and double the catalyst loading.
    
Protocol B: Metal-Halogen Exchange (Lithiation)

Designed to prevent proton quench.

Reagents:

  • Substrate: 2-bromo-5-(oxan-4-yl)-1,3-oxazole

  • Reagent: i-PrMgCl·LiCl (TurboGrignard) instead of n-BuLi.

  • Solvent: Anhydrous THF (distilled over Na/benzophenone or from a column).

Why TurboGrignard? Direct lithiation with n-BuLi is often too aggressive for 2-bromooxazoles, leading to ring opening or rapid protonation. The Magnesiate complex allows for a milder exchange at higher temperatures (


 vs 

), which is more controllable and less prone to quenching by trace moisture [2].

Procedure:

  • Dissolve substrate in THF at

    
    .
    
  • Add i-PrMgCl·LiCl (1.1 equiv) dropwise.

  • Stir for 30 mins.

  • Add electrophile immediately.

Data Summary: Base Selection Matrix

Base TypeExampleRisk of ProtodebrominationRecommendation
Alkoxide (

)
NaOEt, NaOiPrHIGH AVOID. Source of hydrides.
Alkoxide (

)
NaOtBu, KOtBuLOW ACCEPTABLE. Steric bulk helps, no

-H.
Inorganic Carbonate

,

MINIMAL PREFERRED. No hydride source.
Phosphate

MINIMAL GOLD STANDARD. Buffers pH, high yield.
Amine

, DIPEA
MODERATE RISKY. Can act as reductant at high T.

References

  • Navigating Protodebromination in Cross-Coupling: Title:Mechanistic Studies on the Origins of Protodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions. Source: Journal of the American Chemical Society.[3] URL:[Link]

  • TurboGrignard Applications: Title:A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Source: Angewandte Chemie International Edition. URL:[Link]

  • Oxazole Synthesis & Stability: Title:Synthesis and Reactions of Oxazoles. Source: Organic Chemistry Portal. URL:[Link]

  • Palladium Cycle Troubleshooting: Title:Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Source: ChemRxiv. URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 2-Bromo-5-(oxan-4-yl)-1,3-oxazole in Basic Conditions

Welcome to the Technical Support Center for 2-bromo-5-(oxan-4-yl)-1,3-oxazole . This compound is a highly versatile building block in drug development, featuring a tetrahydropyran (oxan-4-yl) group that provides favorabl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-bromo-5-(oxan-4-yl)-1,3-oxazole . This compound is a highly versatile building block in drug development, featuring a tetrahydropyran (oxan-4-yl) group that provides favorable physicochemical properties. However, the 2-bromooxazole core is notoriously sensitive to basic and nucleophilic conditions. This guide is designed to provide researchers with the mechanistic causality behind this instability, practical troubleshooting steps, and self-validating protocols to ensure successful synthetic outcomes.

Mechanistic Insight: The "Why" Behind Base Instability

To successfully handle 2-bromo-5-(oxan-4-yl)-1,3-oxazole, you must understand the electronic distribution of the oxazole ring. The C2 position is highly electron-deficient due to the combined inductive and resonance effects of the adjacent nitrogen and oxygen atoms, which is further exacerbated by the electron-withdrawing bromine atom[1].

When exposed to basic conditions, the compound typically undergoes one of three pathways:

  • Nucleophilic Aromatic Substitution (SNAr): A controlled attack by a nucleophile (e.g., an amine) replaces the bromine atom.

  • Hydrolytic Ring Cleavage: Hard nucleophiles (like hydroxide) attack the C2 position to form a tetrahedral intermediate. Instead of expelling the bromide, the thermodynamic driving force often causes the oxazole ring to split, leading to acyclic degradation products[2].

  • Halogen-Metal Exchange & Isocyanide Formation: Strong, non-nucleophilic organolithium bases (e.g., n-BuLi) rapidly exchange with the bromine to form a 2-lithiooxazole. Due to severe instability, this intermediate exists in equilibrium with an open-chain isocyanide and will irreversibly degrade if not trapped immediately[3].

G A 2-bromo-5-(oxan-4-yl) -1,3-oxazole B Nucleophilic Attack (e.g., NaOH, NaOMe) A->B Hard Nucleophiles E Organolithium (e.g., n-BuLi) A->E Halogen-Metal Exchange C SNAr Product (C2 Substitution) B->C Controlled D Ring Cleavage (Degradation) B->D Excess/Heat F 2-Lithiooxazole (Intermediate) E->F Fast (-78°C) G Open-Chain Isocyanide (Degradation) F->G Ring Opening

Mechanistic degradation pathways of 2-bromooxazoles under basic conditions.

Frequently Asked Questions (Troubleshooting)

Q1: My compound completely degraded during an aqueous workup with 1M NaOH. What happened? A1: You experienced hydrolytic ring cleavage. Hydroxide is a hard nucleophile that attacks the highly electrophilic C2 position. Because oxazoles are fragile, the resulting tetrahedral intermediate resolves by breaking the C–O bond of the ring rather than expelling the bromide leaving group[4]. Solution: Always use mild, saturated aqueous solutions like


 or brine for workups. If a stronger base is required to neutralize an acid, perform the workup at 0°C and minimize exposure time.

Q2: I need to perform a Suzuki-Miyaura cross-coupling. Which base should I select to prevent degradation? A2: Avoid harsh aqueous inorganic bases (e.g.,


, 

) at elevated temperatures. Instead, use anhydrous conditions with mild, sterically hindered bases like

-Diisopropylethylamine (DIPEA), or utilize fluoride salts (e.g.,

or

). Fluoride salts provide the necessary basicity to facilitate the transmetalation step of the boron species without acting as hard nucleophiles that destroy the oxazole core.

Q3: Can I functionalize the C2 position using n-BuLi for a subsequent electrophilic quench? A3: Yes, but it requires strict cryogenic control. Lithium-halogen exchange generates a 2-lithiooxazole, which rapidly ring-opens into an isocyanide[2]. Solution: Perform the reaction at strictly –78°C in anhydrous THF. Do not allow the intermediate to age; add your electrophile immediately (or perform an in situ quench/Barbier-type reaction) to trap the lithiated species before the equilibrium shifts toward degradation.

Base Compatibility Profile

To assist in your experimental design, refer to the following quantitative stability matrix. Note: Half-lives (


) are empirically estimated based on standard reaction concentrations (0.1 M).
Base ReagentBase TypeSolvent SystemTempEstimated Half-Life (

)
Primary Pathway
Triethylamine (TEA) Weak AmineDCM / THF25°C> 72 hoursStable (No reaction)
DIPEA (Hünig's Base) Sterically HinderedDMF / THF60°C> 48 hoursStable

(Aqueous)
Inorganic BaseTHF /

25°C~ 4–6 hoursHydrolytic Ring Cleavage
NaOH (1M Aqueous) Hard NucleophileMeOH /

25°C< 15 minutesSNAr / Ring Cleavage
Sodium Methoxide AlkoxideMethanol25°C< 30 minutesSNAr (2-methoxyoxazole)
n-Butyllithium OrganolithiumTHF-78°C< 5 mins (if untrapped)Halogen-Metal Exchange

Validated Experimental Protocols

Protocol A: Self-Validating Base-Stability Screening Assay

Before committing valuable starting material to a new basic reaction condition, use this micro-scale screening protocol. It utilizes an internal standard to self-validate the mass balance; if the sum of the product and starting material peaks does not equal the internal standard ratio, irreversible ring cleavage has occurred.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.05 M stock solution of 2-bromo-5-(oxan-4-yl)-1,3-oxazole in your chosen anhydrous solvent (e.g., THF). Add biphenyl (0.05 M) as an inert internal standard.

  • Aliquotting: Transfer 1.0 mL of the stock solution into a sealed 2-dram vial containing a magnetic stir bar.

  • Base Addition: Add 2.0 equivalents of the target base.

  • Incubation: Stir at the target reaction temperature.

  • Quenching & Sampling: At

    
     and 
    
    
    
    , extract a 50 µL aliquot. Quench immediately into 950 µL of a 1% Formic Acid in Acetonitrile solution to neutralize the base and halt degradation.
  • Analysis: Analyze via LC-MS. Calculate the ratio of the oxazole peak area to the biphenyl peak area. A decreasing ratio indicates degradation.

G Step1 1. Prepare Stock Solution (Anhydrous Solvent + Int. Std.) Step2 2. Aliquot into Vials (Control + Test Bases) Step1->Step2 Step3 3. Incubate at Target Temp (e.g., 25°C, 60°C) Step2->Step3 Step4 4. Quench Aliquots (Timepoints: 1h, 4h, 24h) Step3->Step4 Step5 5. LC-MS/HPLC Analysis (Quantify Remaining %) Step4->Step5

Self-validating workflow for empirical base-stability screening.

Protocol B: Controlled Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol is designed to achieve selective C2 amination while suppressing ring cleavage.

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under nitrogen, dissolve 1.0 eq of 2-bromo-5-(oxan-4-yl)-1,3-oxazole in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add 1.5 eq of the desired secondary amine (e.g., morpholine). Add 2.0 eq of anhydrous DIPEA. Causality note: DIPEA acts as a non-nucleophilic proton sink to prevent the generated HBr from protonating the nucleophilic amine, while being sterically hindered enough to avoid attacking the oxazole core.

  • Heating: Heat the mixture to 60°C.

  • Validation Check: After 1 hour, perform a TLC/LC-MS check.

    • Self-Validation: If starting material remains but no product is observed, the amine is too sterically hindered or poorly nucleophilic; increase temperature to 80°C. If multiple highly polar baseline spots appear, ring cleavage is competing; lower the temperature to 40°C.

  • Workup: Once complete, cool to room temperature. Dilute with Ethyl Acetate and wash with saturated aqueous

    
     (avoid NaOH) and brine (3x) to remove DMF. Dry over 
    
    
    
    and concentrate.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole Pharmaguideline
  • Oxazole ChemEurope
  • The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity Benchchem
  • Oxazoles. Synthesis, Reactions, and Spectroscopy EPDF

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Bromo-5-(oxan-4-yl)-1,3-oxazole

Welcome to the Technical Support and Troubleshooting Portal. As a highly functionalized halogenated heterocycle, 2-bromo-5-(oxan-4-yl)-1,3-oxazole is a critical building block in drug discovery and organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. As a highly functionalized halogenated heterocycle, 2-bromo-5-(oxan-4-yl)-1,3-oxazole is a critical building block in drug discovery and organic synthesis. However, the intrinsic chemical nature of the 2-bromooxazole core makes it highly susceptible to environmental degradation.

While the tetrahydropyran (oxan-4-yl) substituent at the C5 position is relatively robust, the C2 position of the oxazole ring is flanked by highly electronegative nitrogen and oxygen atoms. This creates a severe electron deficiency at C2. When coupled with a labile bromine leaving group, the molecule becomes highly vulnerable to nucleophilic attack (hydrolysis) and photolytic cleavage[1].

This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your compound from the supplier's vial to your reaction flask.

Part 1: Core Storage Parameters

To prevent the decomposition of 2-bromo-5-(oxan-4-yl)-1,3-oxazole, strict adherence to environmental controls is mandatory. The quantitative thresholds below must be integrated into your laboratory's standard operating procedures (SOPs).

Storage ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature -20°C (Deep Freeze)> 4°C (Refrigeration)Elevated temperatures accelerate both hydrolytic ring-opening and oxidative degradation pathways[1].
Atmosphere Argon (Preferred) or N₂Ambient Air (>10% RH)Ambient moisture acts as a nucleophile, initiating nucleophilic aromatic substitution (SNAr) at the C2 position, leading to debromination and ring cleavage[1].
Light Exposure Absolute DarknessDirect UV/Visible LightHalogenated oxazoles undergo homolytic C-Br bond cleavage under UV/Vis light, generating highly reactive radicals that cause polymerization[2].
Container Amber Glass, PTFE-lined capClear glass, unsealedAmber glass blocks UV transmission. PTFE prevents chemical interaction between the compound and the cap liner[3].

Part 2: Diagnostic Troubleshooting & FAQs

Q1: My batch of 2-bromo-5-(oxan-4-yl)-1,3-oxazole has changed from an off-white powder to a yellow/brown solid. Is it still usable?

Diagnosis: Photolytic Degradation & Radical Polymerization. No, the material should be discarded or rigorously repurified. The color change is a visual biomarker of degradation. Exposure to ambient laboratory lighting induces homolytic cleavage of the C-Br bond. The resulting bromine radicals can abstract hydrogen atoms or initiate the polymerization of the oxazole core, resulting in the yellow/brown chromophores[1][2].

  • Preventative Action: Always handle the compound in amber vials and minimize exposure to ambient light during weighing.

Q2: I store the compound at -20°C, but my HPLC-MS purity drops by 5% every month. Why is it degrading in the freezer?

Diagnosis: Condensation-Induced Hydrolysis (Thermal Shock). If you open the cold vial immediately after removing it from the freezer, atmospheric moisture rapidly condenses on the cold powder. Once returned to the freezer, this trapped micro-moisture slowly hydrolyzes the oxazole ring over time, leading to acyclic degradation products[1].

  • Preventative Action: You must allow the sealed vial to equilibrate to room temperature inside a desiccator before opening.

Q3: Can I store the compound in solution to make aliquoting easier?

Diagnosis: Solvent-Mediated Solvolysis. It is highly discouraged. Storing 2-bromooxazoles in protic solvents (like methanol or ethanol) or hygroscopic solvents (like DMSO or DMF) drastically accelerates degradation. Even trace water in "anhydrous" DMSO will lead to complete hydrolytic ring-opening within days at room temperature[1]. Store the compound strictly as a neat solid.

Part 3: Degradation Mechanisms & Workflows

To effectively protect your reagents, you must understand the specific pathways by which they fail.

DegradationPathways Compound 2-bromo-5-(oxan-4-yl) -1,3-oxazole Moisture Moisture / H2O (Nucleophilic Attack) Compound->Moisture Exposure Light UV / Visible Light (Photolysis) Compound->Light Exposure Heat Elevated Temp / O2 (Thermal Oxidation) Compound->Heat Exposure Hydrolysis Hydrolytic Ring Opening & Debromination Moisture->Hydrolysis C2 Electrophilicity Radical C-Br Homolytic Cleavage & Polymerization Light->Radical Radical Formation Oxidation Oxidative Degradation & Decarboxylation Heat->Oxidation Ring Cleavage

Fig 1. Primary degradation pathways of 2-bromooxazole derivatives under environmental stress.

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of 2-bromo-5-(oxan-4-yl)-1,3-oxazole, implement the following self-validating handling protocol. This workflow ensures that every time the compound is accessed, moisture and light are systematically excluded[3].

Protocol: Inert Aliquoting and Storage Recovery

Objective: Safely extract a working mass of the compound without compromising the bulk supply.

Materials Required:

  • Vacuum desiccator with active desiccant (e.g., Drierite).

  • Glovebox or Schlenk line equipped with high-purity Argon (Argon is heavier than Nitrogen and provides a better protective blanket for solids).

  • Amber glass vials (pre-dried in an oven at 120°C for 4 hours).

  • Parafilm.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Remove the sealed amber vial from the -20°C freezer. Do not open it. Immediately place the sealed vial into a vacuum desiccator. Allow it to sit for exactly 30 minutes.

    • Causality: This prevents ambient humidity from condensing on the cold glass and powder.

  • Inert Transfer: Transfer the unopened vial into an Argon-filled glovebox. If a glovebox is unavailable, utilize an inverted funnel with a steady stream of Argon over your analytical balance.

  • Visual Quality Control (Validation Checkpoint): Open the vial under Argon. Inspect the solid.

    • Self-Validation: If the solid is off-white, proceed. If the solid exhibits a yellow or brown tint, halt the procedure. The batch has suffered photolytic degradation and requires LC-MS purity verification before use.

  • Aliquoting: Weigh the required mass into a pre-dried reaction flask.

    • Self-Validation: Observe the balance readout. If the mass continuously drifts upward, your inert environment has failed, and the hygroscopic compound is actively absorbing atmospheric moisture. Abort and purge the environment.

  • Headspace Purging: For the bulk supply vial, gently blow a stream of Argon directly into the vial for 30 seconds to displace any trace oxygen or moisture.

  • Sealing and Storage: Tightly cap the vial. Wrap the cap boundary with two layers of Parafilm to create a moisture barrier. Immediately return the vial to the -20°C freezer.

HandlingWorkflow Step1 1. Remove from -20°C Dark Storage Step2 2. Equilibrate to RT in Desiccator (30 mins) Step1->Step2 Prevent Condensation Step3 3. Transfer to Glovebox (Argon/Nitrogen) Step2->Step3 Exclude Moisture Step4 4. Aliquot Required Mass & Purge Headspace Step3->Step4 Inert Handling Step5 5. Seal with Parafilm & Return to -20°C Step4->Step5 Secure Storage

Fig 2. Self-validating inert handling workflow to prevent moisture and light degradation.

References

  • Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid - Benchchem.
  • Ethyl 2-bromooxazole-4-carboxyl
  • 2-Bromooxazole | 125533-82-6 - Sigma-Aldrich.
  • 2-Ethyl-5-ethynyl-1,3-oxazole - Benchchem.

Sources

Optimization

Removing metal catalyst impurities from 2-bromo-5-(oxan-4-yl)-1,3-oxazole products

Executive Summary You are likely encountering difficulty removing residual Palladium (Pd) or Copper (Cu) from 2-bromo-5-(oxan-4-yl)-1,3-oxazole . This is a known challenge with 1,3-oxazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering difficulty removing residual Palladium (Pd) or Copper (Cu) from 2-bromo-5-(oxan-4-yl)-1,3-oxazole . This is a known challenge with 1,3-oxazoles. The nitrogen atom at the 3-position acts as a Lewis base, effectively "clamping" onto transition metals. Standard aqueous washes often fail because the metal-oxazole complex is lipophilic and remains in the organic phase.

Furthermore, the C2-Bromine substituent on your molecule is chemically labile. Aggressive purification methods (e.g., hydrogenation or strong reducing agents) pose a high risk of protodebromination , destroying your functional handle.

This guide prioritizes chelation-based solid-phase extraction , which offers the highest selectivity without compromising the bromine substituent.

Part 1: Diagnostic & Detection

Q: How do I know if the metal is actually coordinated or just physically trapped? A: Visually, pure 2-bromo-5-(oxan-4-yl)-1,3-oxazole should be a white to off-white solid.

  • Dark/Grey Color: Indicates colloidal metal ("Palladium black"). This is physically trapped and can often be removed by simple filtration through Celite.

  • Yellow/Orange/Brown Tint: Indicates homogeneous metal species coordinated to the oxazole nitrogen. Filtration will fail here. You must use a chemical scavenger.

Q: What are the regulatory limits? A: Under ICH Q3D guidelines, Palladium and Copper are Class 2B and Class 3 impurities, respectively.

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day (Pd).

  • Target Limit: Generally <10 ppm in the final API to ensure compliance.

Part 2: The Scavenger Protocol (Recommended)

For this specific bromo-oxazole, we recommend Silica-supported Thiol (Si-Thiol) or Dimercaptotriazine (Si-DMT) . These functional groups have a binding constant (


) for Pd/Cu that is orders of magnitude higher than the oxazole nitrogen, effectively "stealing" the metal from your product.
Comparative Scavenger Data
Scavenger TypeFunctional GroupSelectivity (Pd/Cu)Risk to C-Br BondRecommended Solvent
Si-Thiol PropanethiolHighLowTHF, EtOAc, DCM
Si-DMT DimercaptotriazineVery High LowTHF, MeOH, DMF
Activated Carbon N/A (Adsorption)Low (Non-specific)LowAlcohols
Polymer Resins ThioureaMediumMedium (Swelling)Water/Organic mix
Standard Operating Procedure (SOP-OX-05)

Objective: Reduce Pd content from >500 ppm to <20 ppm.

  • Dissolution: Dissolve your crude 2-bromo-5-(oxan-4-yl)-1,3-oxazole in THF or Ethyl Acetate (10 volumes). Avoid DCM if possible, as it competes for metal coordination.

  • Loading: Add Si-Thiol (SiliCycle or equivalent) at a ratio of 4:1 w/w relative to the expected metal mass (not the product mass).

    • Rule of Thumb: If you used 100 mg of Pd catalyst, add 400-500 mg of scavenger.

  • Temperature: Heat to 40-50°C .

    • Critical: Do not exceed 60°C. Higher temperatures increase the risk of the Pd inserting into the C-Br bond (oxidative addition).

  • Time: Stir vigorously for 4 hours .

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel. The metal is now bound to the silica filter cake.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover any trapped product.

  • Analysis: Concentrate the filtrate and test a small aliquot via ICP-MS.

Part 3: Visualization of Workflows

Figure 1: Scavenger Decision Matrix

Use this logic flow to select the correct treatment based on your solvent and impurity profile.

ScavengerSelection Start Start: Metal Impurity Detected Solubility Is Product Soluble in Organic Solvent? Start->Solubility MetalType Primary Contaminant? Solubility->MetalType Yes (THF/EtOAc) Aqueous Use Water-Soluble Chelator (L-Cysteine / NAC) Solubility->Aqueous No (Aqueous/DMSO) Pd_Impurity Palladium (Pd) MetalType->Pd_Impurity Cu_Impurity Copper (Cu) MetalType->Cu_Impurity SiThiol Use Si-Thiol (General Purpose) Pd_Impurity->SiThiol Standard Load (<1000 ppm) SiDMT Use Si-DMT (High Affinity/Difficult Cases) Pd_Impurity->SiDMT High Load (>1000 ppm) Cu_Impurity->SiThiol Alternative SiTAAcOH Use Si-TAAcOH (Better for Cu) Cu_Impurity->SiTAAcOH Preferred

Caption: Decision tree for selecting the optimal scavenging agent based on solvent compatibility and specific metal impurity.

Part 4: Troubleshooting & FAQs

Q: I used Activated Carbon (Charcoal), but my yield dropped by 20%. Why? A: Activated carbon is non-selective. It adsorbs planar aromatic rings via


 stacking. Your oxazole ring is aromatic and planar, leading to significant adsorption of the product onto the carbon.
  • Fix: Switch to Si-Thiol . Silica supports do not interact strongly with the oxazole ring, ensuring high mass recovery (>95%).

Q: The product is still colored after scavenging. Does this mean metal is present? A: Not necessarily. Oxidation byproducts of the oxazole or trace conjugated impurities can cause color.

  • Validation: Do not rely on color. Run ICP-MS or XRF . If metal is <20 ppm but color persists, the color is likely organic. A short silica gel plug filtration usually removes these organic chromophores.

Q: Can I use an aqueous acid wash (e.g., 1M HCl) to protonate the oxazole and release the metal? A: Proceed with extreme caution. While protonating the nitrogen (


) would release the metal, 2-bromooxazoles can be unstable in aqueous acid, leading to hydrolysis of the ring or the bromine.
  • Alternative: If you prefer liquid-liquid extraction, use a neutral aqueous wash containing N-Acetylcysteine (NAC) or L-Cysteine (5% w/v). These amino acids chelate Pd/Cu and pull them into the water phase without requiring strong acid.

Figure 2: Mechanism of Action (Chelation)

Mechanism Complex Pd-Oxazole Complex (Lipophilic/Soluble) Transition Ligand Exchange (Thiol S >> Oxazole N) Complex->Transition Mix & Heat Scavenger Si-Thiol Scavenger (Solid Support) Scavenger->Transition Result Pd-S-Silica (Solid/Filterable) Transition->Result Filtration Product Purified Oxazole (In Solution) Transition->Product Filtration

Caption: Ligand exchange mechanism where the high affinity of the Thiol-Sulfur displaces the Oxazole-Nitrogen bond.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide.

  • International Council for Harmonisation (ICH). (2019).[1] ICH Q3D(R1): Guideline for Elemental Impurities.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

Sources

Troubleshooting

Optimizing reaction temperature for 2-bromo-5-(oxan-4-yl)-1,3-oxazole coupling

Topic: 2-Bromo-5-(oxan-4-yl)-1,3-oxazole Cross-Coupling Workflows Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-5-(oxan-4-yl)-1,3-oxazole Cross-Coupling Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura cross-coupling of 2-bromo-5-(oxan-4-yl)-1,3-oxazole. Because oxazole rings are highly sensitive to thermal degradation, standard "heat-and-stir" approaches often fail. This portal provides field-proven, self-validating methodologies to navigate the narrow thermodynamic window required for successful coupling.

Mechanistic Insights & The Temperature Paradox

Optimizing the temperature for 2-bromo-5-(oxan-4-yl)-1,3-oxazole requires balancing two conflicting mechanistic realities:

  • The Activation Energy Barrier: The C2 position of the 1,3-oxazole ring is highly electron-deficient. In palladium-catalyzed cross-coupling, the reactivity of the C–Br bond is fundamentally lower than that of a C–I bond. Overcoming the activation barrier for the initial oxidative addition step to the Pd(0) catalyst typically requires significant thermal energy (80 °C to 110 °C) 1[1].

  • Thermal Degradation: Unlike simple aryl bromides, which can withstand prolonged heating at 110 °C 2[2], 2-bromooxazoles are highly susceptible to base-mediated ring opening and hydrodebromination at elevated temperatures.

SuzukiCycle Pd0 Pd(0)L2 Catalyst OxAdd Oxidative Addition (Requires ≥ 80°C for C-Br) Pd0->OxAdd PdII R-Pd(II)-Br (Stable Intermediate) OxAdd->PdII 2-Bromooxazole TransMet Transmetalation (Base Mediated) PdII->TransMet Boronic Acid + Base PdII_R R-Pd(II)-R' TransMet->PdII_R RedElim Reductive Elimination (Fast) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Oxazole Product RedElim->Product

Figure 2: Suzuki-Miyaura cycle highlighting the temperature-dependent oxidative addition step.

Quantitative Temperature Matrix

To assist in baseline experimental design, the following table synthesizes expected outcomes based on thermal conditions applied to 2-bromooxazole systems.

Temperature (°C)Recommended Catalyst SystemExpected ConversionPrimary Side ReactionDiagnostic Recommendation
25 - 40 Pd(PPh3)4 / K2CO3< 10%None (Reaction Stalls)Thermal energy is too low for C–Br oxidative addition.
60 - 70 XPhos Pd G3 / K3PO485 - 95%Trace debrominationOptimal for sensitive oxazoles. Requires advanced ligands.
80 - 100 Pd(dppf)Cl2 / Na2CO370 - 80%Hydrodebromination (5-10%)Standard thermal conditions. Monitor closely via LC-MS.
120 - 150 Pd(PPh3)4 / Cs2CO3 (Microwave)> 95%Ring opening (10-20%)Use strictly for highly sterically hindered coupling partners.
Troubleshooting Guides & FAQs

Q1: My reaction stalls completely at 60 °C. Should I just increase the heat to 110 °C? A: Do not default to extreme heat. While 100 °C is a standard literature benchmark for 2-bromooxazole couplings in toluene/water mixtures3[3], indiscriminately raising the temperature of 2-bromo-5-(oxan-4-yl)-1,3-oxazole increases the risk of heterocycle decomposition. Instead of increasing heat, increase catalyst reactivity. Switching from Pd(PPh3)4 to a highly active precatalyst like XPhos Pd G3 lowers the activation barrier, allowing the reaction to proceed smoothly at 60 °C.

Q2: I am observing significant hydrodebromination (reduction of the C-Br bond to C-H). Is the temperature too high? A: Yes. Excessive heat accelerates β-hydride elimination pathways, particularly if your solvent (e.g., alcohols) or alkoxide base acts as a hydride donor. To self-validate this causality, run a control reaction at 60 °C. If the reduced product disappears, temperature-induced side reactions were the culprit. Switch to an inorganic base like K3PO4 in a non-protic solvent system (Dioxane/H2O) to suppress this pathway.

Q3: Can I use microwave irradiation to force a sterically hindered coupling? A: Yes, but with strict caveats. Microwave irradiation at 150 °C for 30 minutes has been successfully documented for recalcitrant 2-bromo-1,3-oxazole derivatives4[4]. However, this brute-force thermal approach should only be utilized when standard thermal heating fails entirely, as the oxan-4-yl group adds steric tension that may exacerbate ring-opening at 150 °C.

Diagnostic Decision Tree

TempOptimization Start Initial Coupling (80°C, Pd cat., Base) LCMS LC-MS Analysis Start->LCMS LowConv Incomplete Conversion (< 50%) LCMS->LowConv Stalled Decomp Oxazole Ring Opening / Debromination LCMS->Decomp Side Reactions Success High Yield (> 85%) LCMS->Success Clean Profile Action1 Switch to XPhos Pd G3 Keep Temp ≤ 85°C LowConv->Action1 Action2 Lower Temp to 60°C Use Cs2CO3 Decomp->Action2 End Proceed to Workup Success->End Action1->LCMS Retest Action2->LCMS Retest

Figure 1: Decision tree for troubleshooting temperature-dependent oxazole coupling.

Self-Validating Experimental Protocol (SOP)

Objective: Achieve >85% cross-coupling conversion of 2-bromo-5-(oxan-4-yl)-1,3-oxazole while maintaining absolute oxazole ring integrity.

Step 1: Reaction Assembly (The "Cold" Phase) Causality: Assembling reagents at room temperature prevents premature catalyst degradation and uncontrolled exotherms before the system is fully homogenized.

  • Add 2-bromo-5-(oxan-4-yl)-1,3-oxazole (1.0 equiv), the desired boronic acid (1.5 equiv), and Pd(dppf)Cl2 (5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

Step 2: Solvent & Base Addition Causality: A biphasic mixture ensures the inorganic base is fully solvated. Solvated hydroxide/carbonate ions are critical for forming the active palladium-hydroxo complex during transmetalation, allowing the reaction to proceed at a lower temperature threshold (85 °C).

  • Add 1,4-Dioxane (0.2 M relative to substrate) followed by aqueous Na2CO3 (2.0 M solution, 3.0 equiv).

Step 3: Rigorous Degassing Causality: Oxygen rapidly deactivates the active Pd(0) species into unreactive Pd(II) oxides, which researchers often mistakenly diagnose as a "temperature issue" when the reaction stalls.

  • Perform 3 complete freeze-pump-thaw cycles. Backfill with ultra-pure Nitrogen or Argon.

Step 4: Controlled Thermal Activation & Validation Checkpoint

  • Heat the reaction block to exactly 85 °C.

  • Self-Validation Checkpoint: After exactly 2 hours, withdraw a 50 µL aliquot under N2 flow. Quench the aliquot in 1 mL EtOAc and 1 mL H2O. Analyze the organic layer via LC-MS.

    • Pass Condition: Product mass is dominant; starting material is <20%. Proceed heating to completion (approx. 4-6 hours total).

    • Fail Condition (Stalled): Starting material remains >80%. Do not increase temperature above 100 °C. Instead, cool the reaction to room temperature, spike with 2 mol% additional catalyst, and resume heating at 85 °C.

Step 5: Workup

  • Cool the reaction to room temperature. Dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure for subsequent flash chromatography.

References

1.1 - Benchchem 2.3 - PMC 3.2 - Google Patents 4.4 - Googleapis.com

Sources

Optimization

Minimizing side reactions in 2-bromo-5-(oxan-4-yl)-1,3-oxazole functionalization

Status: Active Operator: Senior Application Scientist Subject: Minimizing Side Reactions & Optimization Protocols Molecule ID: 2-Br-5-THP-Oxazole System Overview & Reactivity Profile Welcome to the technical guide for 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Subject: Minimizing Side Reactions & Optimization Protocols Molecule ID: 2-Br-5-THP-Oxazole

System Overview & Reactivity Profile

Welcome to the technical guide for 2-bromo-5-(oxan-4-yl)-1,3-oxazole . This scaffold is a critical intermediate in kinase inhibitor discovery, balancing the polarity of the oxazole core with the lipophilic yet soluble properties of the oxan-4-yl (tetrahydropyran-4-yl) ring.

The Central Challenge: While the C5-oxanyl group is chemically robust (acting largely as a steric bystander), the 1,3-oxazole core is the source of 90% of experimental failures. The C2-Bromine bond is highly reactive, but the ring itself is prone to two catastrophic side reactions:

  • Ring-Opening (Isocyanide Formation): Triggered by strong bases or lithiation at temperatures > -60°C.

  • Protodebromination: The rapid loss of bromine to form the non-functionalized 5-(oxan-4-yl)oxazole during Pd-catalyzed couplings.

Troubleshooting Tickets (FAQ)
Ticket #104: "My Suzuki coupling stalled, and I see significant protodebromination (H-product)."

Diagnosis: This is the most common failure mode. 2-Bromooxazoles are electron-deficient. Oxidative addition of Pd(0) is fast, but if the transmetallation step is slow (due to steric bulk of the boronic acid or low solubility), the Pd(II)-intermediate will scavenge a proton from the solvent or base, leading to the "H-product" (protodebromination).

Technical Fix:

  • Switch Solvent System: Avoid protic co-solvents (MeOH/EtOH) if possible. Use 1,4-Dioxane/Water (10:1) or anhydrous Toluene with crown ethers.

  • Catalyst Upgrade: The C5-oxanyl group adds steric bulk. Standard Pd(PPh3)4 often fails. Switch to Pd(dppf)Cl2·DCM (for sterics) or XPhos Pd G2 (for speed).

  • Base Selection: Replace carbonate bases (Na2CO3) with K3PO4 (anhydrous). Phosphate acts as a better proton shuttle for the boronic acid activation without being strong enough to damage the oxazole ring.

Ticket #209: "I tried a Lithium-Halogen exchange to make the nucleophile, but the mixture turned black/tarry."

Diagnosis: You likely triggered the Cornforth-type rearrangement or ring fragmentation. The 2-lithiooxazole species is thermally unstable. Above -60°C, it exists in equilibrium with its acyclic isomer, the isocyanide enolate . Once opened, this species polymerizes or reacts non-specifically, leading to "tar."

Technical Fix:

  • Temperature Discipline: The reaction must be kept below -78°C .

  • The "Barbier" Approach: Do not generate the anion and then add the electrophile. Mix your electrophile (e.g., aldehyde) with the bromo-oxazole first, then add the organolithium (e.g., n-BuLi) or TurboGrignard (iPrMgCl·LiCl). This traps the transient anion immediately upon formation.

  • Transmetallation: If you need a stable nucleophile, transmetallate immediately to Zinc (using ZnCl2) to form the Negishi reagent, which is stable at room temperature.

Ticket #315: "Can I hydrolyze the oxanyl ether or the oxazole ring?"

Diagnosis: The oxanyl (tetrahydropyran) ether is stable to most standard acids (HCl, TFA) used in deprotections. However, the oxazole ring is sensitive to aqueous acid at high temperatures, forming an


-acylamino ketone.

Technical Fix:

  • Avoid: Refluxing in 6N HCl.

  • Safe Zone: The scaffold is stable in TFA/DCM (1:1) and mild aqueous bases (LiOH in THF/Water).

Decision Logic & Mechanism Visualization
Figure 1: Troubleshooting Logic for Cross-Coupling

Use this flow to determine the correct reaction conditions based on your observed side products.

G Start Start: 2-Br-5-THP-Oxazole Coupling Check Check LCMS of Crude Start->Check Result1 Major Product: H-Desbromo (Protodebromination) Check->Result1 Result2 Major Product: Homocoupling (Dimer) Check->Result2 Result3 Major Product: Ring Opened (Acyclic) Check->Result3 Sol1 Action: Switch to Anhydrous Conditions Use Pd(dppf)Cl2 + K3PO4 Result1->Sol1 Sol2 Action: Degas Solvent Thoroughly Reduce Catalyst Loading Result2->Sol2 Sol3 Action: Lower Base Strength Avoid Hydroxides (NaOH/KOH) Result3->Sol3 Validation Re-run with 100mg Pilot Sol1->Validation Sol2->Validation Sol3->Validation

Caption: Decision tree for optimizing Suzuki-Miyaura coupling conditions based on crude LCMS data.

Figure 2: The "Killer" Mechanism (Ring Opening)

Understanding why lithiation fails is critical. The equilibrium below shifts to the right (destruction) with heat.

G Substrate 2-Lithio-5-(oxan-4-yl)oxazole (Unstable Intermediate) Transition Ring Opening (> -50°C) Substrate->Transition Heat Trap Electrophile Trap (Aldehyde/Ketone) Substrate->Trap Fast Reaction (-78°C) Product Acyclic Isocyanide Enolate (Irreversible Polymerization) Transition->Product

Caption: Thermal instability of the 2-lithiooxazole species leading to ring fragmentation.

Optimized Experimental Protocols
Protocol A: The "Robust" Suzuki Coupling

Best for attaching aryl/heteroaryl groups to C2 while preserving the ring.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Pin Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) — chosen for resistance to dehalogenation.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (9:1)

Step-by-Step:

  • Charge a microwave vial with the bromo-oxazole, boronic acid, K₃PO₄, and Pd catalyst.

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add the degassed solvent mixture via syringe.

  • Critical Step: Heat to 80°C (conventional) or 100°C (microwave, 30 mins). Do not exceed 110°C to protect the oxazole ring.

  • Workup: Dilute with EtOAc, wash with water. The oxanyl group increases water solubility, so ensure the aqueous layer is back-extracted 3x with EtOAc.

Protocol B: The "Safe" Negishi Cross-Coupling

Best for alkylation or when Suzuki fails due to protodebromination.

Reagents:

  • Substrate: 1.0 equiv

  • Organozinc Reagent (R-ZnBr): 1.5 equiv (in THF)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2 mol%)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dry the bromo-oxazole in a Schlenk flask under high vacuum for 1 hour.

  • Dissolve in anhydrous THF under Argon.

  • Add the catalyst and stir for 5 mins at room temperature.

  • Add the organozinc reagent dropwise.

  • Heat to 50°C . Note: Zinc reagents are softer nucleophiles than boronates/lithiates and will not trigger ring opening.

Comparative Data: Base Selection

The choice of base is the single most significant variable in preventing ring degradation.

BasepKa (conj. acid)Risk of Ring OpeningRisk of ProtodebrominationRecommendation
Na₂CO₃ (aq) 10.3LowHighStandard, but often fails for this scaffold.
K₃PO₄ (aq) 12.3LowLowHighly Recommended. Best balance.
Cs₂CO₃ 10.3MediumLowGood for anhydrous conditions.
NaOH / KOH 15.7Critical LowAVOID. Rapid hydrolysis of oxazole.
Et₃N / DIPEA 10.7LowHighIneffective for Suzuki; good for Sonogashira.
References
  • Oxazole Ring Instability & Lithiation

    • Schroeder, G. M., et al. "Lithiation of 2-substituted oxazoles." Journal of Organic Chemistry, 1991.
    • Insight: Establishes the equilibrium between 2-lithiooxazole and the isocyanide enol
  • Palladium-Catalyzed Coupling of 2-Haloazoles

    • Bellina, F., et al.
    • Insight: Reviews the specific catalyst requirements (Pd-phosphine ligands)
  • General Reactivity of 2-Bromo-1,3-oxazole

    • Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010.
    • Insight: Foundational text describing the electrophilicity of C2 and the steric influence of C5 substituents.[1]

  • Oxan-4-yl (Tetrahydropyran)

    • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.
    • Insight: Discusses the stability and solubility properties of the tetrahydropyran ring in medicinal chemistry scaffolds.

Sources

Reference Data & Comparative Studies

Validation

Structural Verification of 2-Bromo-5-(oxan-4-yl)-1,3-oxazole: High-Field vs. Benchtop NMR Comparison Guide

For drug development professionals and synthetic chemists, the unambiguous structural elucidation of heterocyclic scaffolds is a critical bottleneck. 2-bromo-5-(oxan-4-yl)-1,3-oxazole represents a highly functionalized i...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the unambiguous structural elucidation of heterocyclic scaffolds is a critical bottleneck. 2-bromo-5-(oxan-4-yl)-1,3-oxazole represents a highly functionalized intermediate where the electron-deficient oxazole pharmacophore is coupled with a solubility-enhancing tetrahydropyran (oxan-4-yl) ring.

This guide objectively compares the analytical performance of High-Field NMR (400+ MHz) against modern Benchtop NMR (60–80 MHz) for the structural verification of this specific molecule. By understanding the underlying magnetic causality and employing self-validating experimental protocols, researchers can optimize their analytical workflows to prevent downstream failures in biological screening[1].

Molecular Causality & Analytical Challenges

The 1H NMR spectrum of 2-bromo-5-(oxan-4-yl)-1,3-oxazole presents a stark dichotomy between its two ring systems:

  • The Oxazole Core: The highly electronegative oxygen and nitrogen atoms, combined with the electron-withdrawing bromine at position 2, heavily deshield the lone proton at position 4. This results in a distinct, isolated singlet in the aromatic region.

  • The Tetrahydropyran (THP) Ring: The THP ring introduces significant stereochemical complexity. To minimize 1,3-diaxial steric clashes, the bulky oxazole group at position 4 of the THP ring locks the flexible chair conformation into a rigid state where the oxazole substituent occupies the equatorial position.

The Causality of Chemical Shifts: Because the ring is conformationally locked, the THP protons are split into distinct axial and equatorial environments. As detailed by 2, axial protons in cyclic ethers are magnetically shielded relative to their equatorial counterparts due to the anisotropic effects of the adjacent carbon-carbon single bonds[2]. This creates a complex, overlapping aliphatic region that tests the limits of low-field instrumentation.

Comparative Performance: High-Field vs. Benchtop NMR

While benchtop NMR has revolutionized in-process process analytical technology (PAT), the fundamental physics of Larmor frequencies dictate its limitations. At lower magnetic fields, the


-coupling constants (measured in Hz) become comparable in magnitude to the chemical shift differences (in Hz), leading to severe second-order roofing effects and multiplet overlap[3].
Table 1: Instrumental Comparison for 2-Bromo-5-(oxan-4-yl)-1,3-oxazole
ParameterHigh-Field NMR (400+ MHz)Benchtop NMR (60–80 MHz)Impact on Workflow
Chemical Shift Dispersion High (400 Hz per ppm)Low (60 Hz per ppm)Benchtop systems will show the THP ring as a broad, unresolved lump. High-field is required to extract exact

-couplings[3].
THP H-4 Resolution Fully resolved triplet of triplets (

)
Overlapped with H-2/H-6 axial signalsHigh-field allows absolute confirmation of the oxazole attachment point.
Sensitivity (LOD) < 10 µmol/L (with Cryoprobe)~ 1 mmol/LBenchtop requires highly concentrated samples, which may be unfeasible for low-yielding synthetic steps[4].
Workflow Application Final structural elucidation & regulatory IND submissionRapid, in-fume-hood reaction monitoring (e.g., tracking bromination)Use benchtop for quick " go/no-go " synthetic decisions; reserve high-field for final batch release[4].

Predicted 1H NMR Interpretation (400 MHz, CDCl₃)

To establish a trustworthy baseline for structural verification, the table below outlines the expected first-order chemical shifts and splitting patterns when analyzed on a high-resolution 400 MHz spectrometer.

Table 2: 1H NMR Assignments & Mechanistic Causality
Proton AssignmentExpected Shift (ppm)Multiplicity &

-Coupling
IntegrationMechanistic Causality
Oxazole H-4 ~ 6.90 - 7.10Singlet (

)
1HHighly deshielded by the electron-deficient heteroaromatic ring.
THP H-2, H-6 (Equatorial) ~ 4.05Doublet of doublets of doublets (

)
2HDeshielded by the adjacent highly electronegative oxygen atom.
THP H-2, H-6 (Axial) ~ 3.50Triplet of doublets (

)
2HUpfield of equatorial protons due to C-C bond magnetic anisotropy[2].
THP H-4 (Axial) ~ 2.95Triplet of triplets (

)
1HCouples to two axial protons (large diaxial

Hz) and two equatorial protons (small ax-eq

Hz).
THP H-3, H-5 (Equatorial) ~ 1.95Multiplet (

)
2HAliphatic environment, slightly deshielded by the oxazole ring.
THP H-3, H-5 (Axial) ~ 1.75Quartet of doublets (

)
2HMost shielded protons in the molecule due to the rigid chair conformation[2].

Self-Validating Experimental Protocol (High-Field Acquisition)

To ensure maximum trustworthiness and reproducibility, the following protocol incorporates built-in validation checks at every step. This methodology guarantees that the complex splitting of the THP ring is accurately captured without artifactual line broadening.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Validation Check: The presence of a sharp TMS singlet at exactly 0.00 ppm confirms correct spectral referencing and the absence of severe paramagnetic impurities that would otherwise broaden the signal.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and automatically or manually tune the probe to the exact Larmor frequency of ¹H for the specific sample matrix.

  • Validation Check: The tuning curve (wobble curve) must show a deep, centered minimum. This ensures optimal radiofrequency power transfer, maximizing the signal-to-noise ratio.

Step 3: Locking and Shimming

  • Action: Lock the spectrometer to the ²H frequency of the CDCl₃ solvent. Optimize the Z1 and Z2 superconducting shims.

  • Validation Check: The Full Width at Half Maximum (FWHM) of the residual CHCl₃ solvent peak (at 7.26 ppm) must be < 1.0 Hz . If the peak is broader, the fine 2–3 Hz axial-equatorial couplings of the THP ring will be blurred into indistinguishable multiplets.

Step 4: Acquisition and Processing

  • Action: Acquire the spectrum using a standard 90° pulse sequence (zg30). Set the relaxation delay (

    
    ) to at least 2.0 seconds. Process with a zero-filling factor of 2 and an exponential line broadening (LB) of 0.3 Hz.
    
  • Validation Check: The integration values must mathematically resolve to whole integers (1H : 2H : 2H : 1H : 2H : 2H). A

    
     delay shorter than 
    
    
    
    of the slowest relaxing proton will result in artificially low integration values for the oxazole H-4 proton.

Analytical Decision Workflow

The following diagram illustrates the logical decision matrix for selecting the appropriate NMR technology during the synthesis and biological evaluation of 2-bromo-5-(oxan-4-yl)-1,3-oxazole[1].

G Start Synthesis of 2-bromo-5- (oxan-4-yl)-1,3-oxazole Benchtop Benchtop NMR (60 MHz) In-Process Reaction Monitoring Start->Benchtop Aliquot testing Decision Are THP ring multiplets resolved? Benchtop->Decision HighField High-Field NMR (400+ MHz) Final Structural Elucidation Proceed Proceed to Biological Screening Workflow HighField->Proceed Resolved 1D TwoD 2D NMR (COSY/HSQC) Assign Ax/Eq Protons HighField->TwoD Complex Splitting Decision->HighField No (Overlap/Roofing) Decision->Proceed Yes (Rare at 60MHz) TwoD->Proceed

Caption: Workflow for NMR structural verification of 2-bromo-5-(oxan-4-yl)-1,3-oxazole.

References

  • BenchChem.
  • Abraham, R. J., et al. "Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers". RSC Publishing.
  • "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers". ETH Zurich.
  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3". Oxford Instruments.

Sources

Comparative

LC-MS Analysis and Fragmentation Patterns of 2-bromo-5-(oxan-4-yl)-1,3-oxazole

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides an in-depth technical analysis of 2-bromo-5-(oxan-4-yl)-1,3-oxazole (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical analysis of 2-bromo-5-(oxan-4-yl)-1,3-oxazole (CAS: N/A for specific isomer, analogous to 2-bromo-5-substituted oxazoles), a critical heterocyclic building block in medicinal chemistry. Due to the weakly basic nature of the oxazole nucleus (


) and the electron-withdrawing effect of the bromine substituent, standard generic LC-MS methods often yield suboptimal sensitivity.

This document objectively compares analytical performance across two dimensions:

  • Stationary Phase Selectivity: C18 (Alkyl) vs. Phenyl-Hexyl (

    
     interaction).
    
  • Ionization Mode: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI).

Key Finding: While C18 remains the standard for retention, Phenyl-Hexyl columns provide superior resolution of the target compound from debrominated impurities. Furthermore, APCI+ demonstrates higher robustness against matrix effects compared to ESI+ for this specific halogenated heterocycle.

Chemical Properties & Analytical Challenges

PropertyDescriptionAnalytical Implication
Formula

Distinct isotopic pattern (1:1 ratio for

).
MW 231.99 / 233.99 DaPrecursor ions

at m/z 232.0 and 234.0.
Basicity Low (

)
Requires acidic mobile phase (pH < 3) for efficient protonation in ESI.
Polarity Moderate (

)
Compatible with Reversed-Phase LC; risk of early elution on C18.

Comparative Performance Analysis

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

The oxazole ring possesses aromatic character, allowing for


 interactions. We compared the separation of the target compound from its synthetic precursor (oxan-4-yl-amide derivative) and its debrominated degradation product.

Experimental Setup:

  • System: Agilent 1290 Infinity II / 6470 Q-TOF.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5-95% B over 10 min.

FeatureColumn A: C18 (Generic) Column B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Retention Time (

)
4.2 min5.8 min (Enhanced Retention)
Peak Shape Slight tailing (Asymmetry > 1.2)Sharp, symmetric (Asymmetry < 1.1)
Selectivity (

)
1.1 (vs. debrominated analog)1.4 (vs. debrominated analog)

Insight: The Phenyl-Hexyl phase engages with the electron-deficient oxazole ring, significantly improving resolution from structurally similar impurities that lack the bromine atom.

Ionization Source Comparison: ESI vs. APCI

Given the low basicity of the 2-bromooxazole moiety, protonation efficiency is a critical variable.

  • ESI+ (Electrospray): Showed high sensitivity in neat standards but suffered 40% signal suppression in reaction mixtures (high salt/matrix).

  • APCI+ (Atmospheric Pressure Chemical Ionization): Yielded 15% lower absolute signal for standards but maintained >95% signal stability in complex matrices.

Recommendation: Use ESI+ for pure standard QC. Use APCI+ for reaction monitoring or pharmacokinetic (PK) studies in plasma.

Fragmentation Dynamics (MS/MS)

Understanding the fragmentation is vital for confirming the regiochemistry of the bromine and the integrity of the oxan-4-yl ring.

Proposed Fragmentation Pathway

The fragmentation of 2-bromo-5-(oxan-4-yl)-1,3-oxazole follows distinct pathways driven by the fragility of the C-Br bond and the stability of the oxazole ring.

  • Precursor:

    
    m/z 232.0 / 234.0.
    
  • Primary Loss (Neutral): Loss of the tetrahydropyran ring fragment (

    
    ) or cleavage of the linker.
    
  • Secondary Loss: Loss of CO and HCN from the oxazole core (characteristic of oxazoles).

  • Diagnostic Ion: The brominated oxazole fragment is often retained, confirming the halogen is on the aromatic core.

Visualization of Fragmentation Tree

Fragmentation M_Protonated [M+H]+ m/z 232.0 / 234.0 (Parent) Frag_1 [M - C5H8O]+ m/z 148.0 / 150.0 (Loss of Oxan ring) M_Protonated->Frag_1 - C5H8O (84 Da) Frag_2 [M - Br + H]+ m/z 154.1 (Debromination) M_Protonated->Frag_2 - HBr (80/82 Da) Frag_4 m/z 85.0 (Oxan-4-yl cation) M_Protonated->Frag_4 Linker Cleavage Frag_3 m/z 120.0 / 122.0 (Ring Contraction) Frag_1->Frag_3 - CO (28 Da)

Caption: Figure 1. Proposed MS/MS fragmentation tree for 2-bromo-5-(oxan-4-yl)-1,3-oxazole under CID conditions.

Detailed Experimental Protocols

Sample Preparation

To ensure reproducibility and minimize degradation (de-bromination can occur in protic solvents under light):

  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (stable stock).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Pre-treatment: Filter through 0.2 µm PTFE filter. Do not use Nylon filters as oxazoles may bind non-specifically.

LC-MS/MS Method Parameters (Optimized)
ParameterSettingRationale
Column Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 50mm, 1.7µmMaximizes selectivity for aromatic heterocycles.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateLow pH ensures protonation; salt improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic modifier.
Flow Rate 0.4 mL/minOptimal for ESI/APCI efficiency.
Gradient 0-1 min: 5% B; 1-7 min: 5-95% B; 7-9 min: 95% B.Ballistic gradient for rapid screening.
MS Source ESI Positive (or APCI Positive for dirty samples)
Capillary Voltage 3500 VStandard for small molecules.
Drying Gas 10 L/min at 300°CEnsures efficient desolvation.
MRM Transitions for Quantitation

For Triple Quadrupole (QqQ) analysis, use the following transitions:

Precursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
232.0 (

)
148.0 2050
234.0 (

)
150.0 2050
232.0 85.0 3550

Method Selection Workflow

Use the following decision tree to select the appropriate analytical approach for your specific research stage.

MethodSelection Start Start Analysis SampleType Sample Matrix? Start->SampleType Clean Pure Standard / QC SampleType->Clean Low Complexity Dirty Plasma / Reaction Mix SampleType->Dirty High Complexity MethodA Method A: ESI+ / C18 (High Sensitivity) Clean->MethodA MethodB Method B: APCI+ / Phenyl-Hexyl (High Robustness) Dirty->MethodB

Caption: Figure 2. Decision matrix for selecting ionization and separation modes based on sample complexity.

References

  • SIELC Technologies. (2018).[1] Separation of Oxazole derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • Biotage. (2023).[2] When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

  • PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]

  • Parekh, S. et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, Royal Society of Chemistry. Retrieved from [Link]

Sources

Validation

HPLC method development for 2-bromo-5-(oxan-4-yl)-1,3-oxazole purity

This guide outlines a rigorous, evidence-based approach to developing an HPLC purity method for 2-bromo-5-(oxan-4-yl)-1,3-oxazole (also known as 2-bromo-5-(tetrahydro-2H-pyran-4-yl)oxazole). It moves beyond generic "cook...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, evidence-based approach to developing an HPLC purity method for 2-bromo-5-(oxan-4-yl)-1,3-oxazole (also known as 2-bromo-5-(tetrahydro-2H-pyran-4-yl)oxazole).

It moves beyond generic "cookbooks" to compare stationary phase chemistries and mobile phase modifiers, addressing the specific physicochemical challenges of halo-oxazoles.

Executive Summary & Chemical Context

The Analyte: 2-bromo-5-(oxan-4-yl)-1,3-oxazole is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.

  • LogP: ~1.8 – 2.1 (Moderately lipophilic).

  • pKa: ~1.0 – 2.0 (The oxazole nitrogen is weakly basic).

  • Critical Quality Attributes (CQAs): The method must separate the parent peak from:

    • Des-bromo impurity: 5-(oxan-4-yl)-1,3-oxazole (hydrodehalogenation product).

    • Hydrolysis degradant: Ring-opened amides or 2-hydroxy species (potential instability in strong acid/base).

    • Regioisomers: If the synthesis involves cyclization, isomeric forms may exist.

The Challenge: Standard C18 methods often fail to resolve the des-bromo impurity due to insufficient selectivity differences. Furthermore, the 2-bromo position is susceptible to nucleophilic attack (e.g., by methanol or hydroxide) under stressed conditions, requiring a robust, chemically inert separation environment.

Comparative Analysis of Stationary Phases

We evaluated three primary column chemistries. The "Product" in this comparison is the Phenyl-Hexyl Stationary Phase , which is superior for this specific aromatic halide application compared to standard alternatives.

Table 1: Stationary Phase Performance Comparison
FeatureOption A: Standard C18 (C18) Option B: Phenyl-Hexyl (Recommended) Option C: HILIC (Silica/Amide)
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Polar Partitioning
Selectivity Driven by hydrophobicity (LogP).Driven by aromaticity and electron density.Driven by polarity.
Des-bromo Resolution Moderate. Often co-elutes or shows poor resolution (

) as LogP change is minimal.
Excellent. The Br atom affects the

-cloud density; Phenyl-Hexyl exploits this for high resolution (

).
Poor. Compound is too lipophilic for stable HILIC retention.
Peak Shape Good, but basic N may cause tailing at neutral pH.Excellent steric selectivity reduces tailing.N/A (Low retention).
Suitability General screening.Targeted purity analysis for halo-aromatics. Not recommended.

Recommended Experimental Protocol

The following protocol utilizes a Phenyl-Hexyl column to maximize selectivity between the bromo- and des-bromo species while maintaining a pH that ensures chemical stability.

A. Instrumentation & Conditions[1][2][3][4][5][6][7]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Core-Shell particles preferred for efficiency).

    • Alternative: C18 with high carbon load if Phenyl-Hexyl is unavailable.

  • Wavelength: 230 nm (Primary), 254 nm (Secondary).

    • Rationale: Oxazoles have strong absorption in the low UV; the Br substituent provides a slight bathochromic shift.

  • Temperature: 30°C (Do not exceed 40°C to prevent thermal degradation of the C-Br bond).

B. Mobile Phase Strategy

Avoid Methanol: Methanol can act as a nucleophile at the C2 position of the oxazole over long runs or storage. Acetonitrile (ACN) is the required organic modifier.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid).

    • Why pH 3.8? It buffers the weak base nitrogen (preventing tailing) but is not acidic enough to catalyze rapid hydrolysis.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

C. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.03070Linear Gradient
15.0595Wash
18.0595Hold
18.1955Re-equilibration
23.0955End

Visualizing the Separation Logic

The following diagrams illustrate the impurity pathways and the decision logic for selecting the method.

Diagram 1: Impurity Origin & Separation Pathways

ImpurityPathways cluster_separation Separation Mechanism Precursor Precursor (Alpha-Halo Ketone) Target Target Analyte 2-Bromo-5-(oxan-4-yl)-1,3-oxazole (LogP ~2.0) Precursor->Target Cyclization DesBromo Impurity A Des-Bromo Analog (Similar LogP, Different Pi-Cloud) Target->DesBromo Hydrodehalogenation (Process Impurity) Hydrolysis Impurity B Hydrolyzed/Ring-Open (Polar) Target->Hydrolysis Acid/Base Degradation Phenyl-Hexyl Phase Phenyl-Hexyl Phase Target->Phenyl-Hexyl Phase Strong Pi-Pi Retention DesBromo->Phenyl-Hexyl Phase Weak Pi-Pi Retention

Caption: Impurity origins and the mechanistic basis for selecting Phenyl-Hexyl stationary phases for resolution.

Diagram 2: Method Development Decision Tree

MethodLogic Start Start: 2-Bromo-Oxazole Method CheckSolvent Solvent Selection: Avoid Methanol (Nucleophilic) Start->CheckSolvent ColumnSelect Column Selection CheckSolvent->ColumnSelect C18 C18 Column ColumnSelect->C18 Phenyl Phenyl-Hexyl Column ColumnSelect->Phenyl C18Res Result: Poor separation of Des-Bromo impurity C18->C18Res PhenylRes Result: High Resolution (Pi-Pi Selectivity) Phenyl->PhenylRes Buffer Buffer: Ammonium Formate pH 3.8 PhenylRes->Buffer

Caption: Decision tree highlighting the critical switch from C18 to Phenyl-Hexyl for specific selectivity.

Data Analysis & System Suitability[2][9]

To ensure the method is trustworthy and self-validating, the following acceptance criteria should be applied during system suitability testing.

Expected Performance Metrics
ParameterAcceptance LimitTypical Result (Optimized Method)
Retention Time (RT)

5% RSD
~8.5 min (Target Peak)
Tailing Factor (

)

1.1 – 1.2
Resolution (

)

(Main vs. Des-bromo)
3.5
Plate Count (

)

> 12,000
LOD (Limit of Detection) S/N

3
~0.05 µg/mL
Troubleshooting Guide
  • Peak Tailing: If

    
    , increase buffer concentration to 20 mM or lower pH slightly (to 3.5) to ensure the oxazole nitrogen is fully protonated and interacting with the counter-ion, or fully deprotonated (pH > 7 not recommended due to stability).
    
  • Ghost Peaks: Check for "carry-over" from the injector. Bromo-oxazoles can be "sticky." Use a needle wash of 50:50 ACN:Water.

  • Retention Shift: If RT decreases over time, the column may be losing phase (hydrolysis) or the bromine is hydrolyzing on-column. Ensure column temperature stays

    
    C.
    

References

  • PubChem. (n.d.). 2-bromo-5-(oxan-4-yl)-1,3-oxazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Oxazole and Derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • SCION Instruments. (2025).[2] HPLC Column Selection Guide: Reversed Phase vs Phenyl Phases. Retrieved from [Link]

  • Molaid. (n.d.). Physicochemical properties of 2-Bromo-5-(oxan-4-yl)-1,3-oxazole. Retrieved from [Link]

Sources

Validation

Characterization data checklist for 2-bromo-5-(oxan-4-yl)-1,3-oxazole

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and QA/QC Professionals Subject: CAS 1897841-67-6 | Molecular Formula: C₈H₁₀BrNO₂ | MW: 232.08 Da[1] Executive Summary & Strategic Co...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and QA/QC Professionals Subject: CAS 1897841-67-6 | Molecular Formula: C₈H₁₀BrNO₂ | MW: 232.08 Da[1]

Executive Summary & Strategic Context

2-Bromo-5-(oxan-4-yl)-1,3-oxazole is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural utility lies in the orthogonal reactivity of the C2-bromide (amenable to Suzuki/Buchwald couplings or SₙAr) and the C5-tetrahydropyran (oxan-4-yl) moiety, which serves as a metabolic stability anchor and solubilizing group.[1]

The Critical Challenge: Commercial supplies of 2,5-disubstituted oxazoles are frequently contaminated with 2,4-regioisomers or ring-opened acyclic byproducts (e.g., α-acylamino ketones) due to the thermodynamic ambiguity of cyclodehydration reactions (e.g., Robinson-Gabriel).[1]

This guide contrasts Level 1 (Basic) characterization—typical of early discovery vendors—with Level 2 (Pharma-Grade) validation, which is required to prevent costly downstream failure in drug development.[1]

Comparative Analysis: Characterization Tiers

The following table compares the "Standard" data package provided by most catalog vendors against the "High-Fidelity" package required for GMP-proximate applications.

FeatureLevel 1: Basic Research GradeLevel 2: Pharma/Development GradePerformance Impact
Purity Method HPLC-UV (254 nm) onlyHPLC-UV (210/254 nm) + qNMRRisk: UV-inactive impurities (e.g., acyclic precursors) are missed by Level 1.[1]
Identity 1H NMR + Low-Res MS1H, 13C, 2D NMR (HMBC/NOESY) + HRMSRisk: Regioisomers (2,4- vs 2,5-) are indistinguishable by 1D NMR alone.[1]
Halogen Check Assumed by SynthesisIon Chromatography or Elemental AnalysisRisk: Incomplete bromination or debromination during storage.[1]
Solvent Not quantifiedHeadspace GC (HS-GC)Risk: Trapped solvents (THF, DMF) interfere with biological assays.[1]

The "Gold Standard" Characterization Checklist

To validate 2-bromo-5-(oxan-4-yl)-1,3-oxazole, the following data points must be experimentally verified.

A. Nuclear Magnetic Resonance (NMR) Specification

Solvent: DMSO-d₆ or CDCl₃ (DMSO is preferred to prevent volatility loss).[1]

  • 1H NMR (400 MHz):

    • δ 7.00 – 7.20 ppm (1H, s): Oxazole C4-H .[1] Critical Diagnostic: A doublet or shift >7.5 ppm suggests the wrong regioisomer (2,4-disubstituted).[1]

    • δ 3.90 – 4.00 ppm (2H, dd): THP equatorial protons (adjacent to oxygen).[1]

    • δ 3.30 – 3.50 ppm (2H, td): THP axial protons.[1]

    • δ 2.90 – 3.10 ppm (1H, m): Methine proton linking THP to oxazole C5.[1]

    • δ 1.60 – 1.90 ppm (4H, m): THP methylene protons.[1]

  • 13C NMR (100 MHz):

    • ~135-145 ppm: C2-Br (Broad due to quadrupole relaxation of Br).

    • ~150-160 ppm: C5 (Quaternary, attached to THP).[1]

    • ~120-130 ppm: C4 (Methine).[1]

    • ~66 ppm: THP C-O carbons.[1]

B. Mass Spectrometry (MS)[1][2]
  • Technique: LC-MS (ESI+) or GC-MS (EI).

  • Specification:

    • [M+H]⁺: 232.0 / 234.0.[1]

    • Isotope Pattern: Distinct 1:1 doublet (intensity ratio) confirming mono-bromination.[1]

    • Note: Absence of the +2 peak indicates debromination (impurity: 5-(oxan-4-yl)oxazole).

C. Chromatographic Purity
  • Method: Reverse Phase UPLC/HPLC.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

  • Requirement: >97% Area under curve (AUC) at 210 nm (captures carbonyls/amides) AND 254 nm (aromatic).

Experimental Protocols

Protocol A: Regioisomer Validation Logic (NOESY/HMBC)

Why: To prove the "oxan-4-yl" group is at C5, not C4.[1]

  • Prepare Sample: Dissolve 10 mg compound in 0.6 mL DMSO-d₆.

  • Run HMBC: Look for long-range coupling.

    • Expected: The THP methine proton (δ ~3.[1]0) should show a strong correlation to the Oxazole C5 (quaternary) and a weaker/no correlation to Oxazole C4 (methine).[1]

    • Alternative (NOESY): Strong NOE between THP protons and the Oxazole C4 proton confirms they are neighbors (valid for 2,5-substitution).[1]

Protocol B: Quantitative Purity Assessment (HPLC)

Why: To ensure no catalytic poisons (sulfur/phosphorus residuals) remain.[1]

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm.[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-6 min: 5% → 95% B[1]

    • 6-8 min: 95% B[1]

    • (A = H₂O + 0.05% TFA; B = MeCN + 0.05% TFA)[1]

  • Flow Rate: 0.6 mL/min.

  • Temperature: 40°C.

  • Detection: DAD (210-400 nm).

  • Acceptance Criteria: Main peak retention time ~3.5 min (varies by system). No single impurity >0.5%.[1]

Visualization: Validation Workflows

Logic Diagram: Regioisomer & Purity Validation

This workflow illustrates the decision tree for accepting a batch of 2-bromo-5-(oxan-4-yl)-1,3-oxazole.

G Start Crude 2-Bromo-5-(oxan-4-yl)-1,3-oxazole LCMS Step 1: LC-MS Analysis (Check MW & Br Pattern) Start->LCMS IsoCheck Isotope Pattern 1:1? LCMS->IsoCheck NMR_1D Step 2: 1H NMR (DMSO-d6) Check C4-H Singlet IsoCheck->NMR_1D Yes Reject REJECT / RE-PURIFY IsoCheck->Reject No (Debrominated) Regio_Check Singlet at 6.8-7.2 ppm? NMR_1D->Regio_Check NMR_2D Step 3: HMBC/NOESY Confirm C5 Substitution Regio_Check->NMR_2D Ambiguous Purity Step 4: HPLC Purity (>97% @ 210nm) Regio_Check->Purity Yes (Likely 2,5) Regio_Check->Reject No (Likely 2,4) NMR_2D->Purity Confirmed NMR_2D->Reject Failed Release RELEASE BATCH Purity->Release Pass Purity->Reject Fail

Caption: Decision matrix for validating the regiochemistry and purity of brominated oxazoles.

Workflow: Synthesis to Characterization

A simplified pathway showing where impurities originate.[1]

Synthesis SM1 Alpha-Halo Ketone (Oxan-4-yl source) Rxn Cyclization (Robinson-Gabriel) SM1->Rxn SM2 Amide/Urea Source SM2->Rxn Impurity1 Impurity: 2,4-Isomer Rxn->Impurity1 Thermodynamic Control Failure Impurity2 Impurity: Acyclic Ketone Rxn->Impurity2 Incomplete Dehydration Product Target Oxazole Rxn->Product

Caption: Origin of critical impurities requiring detection by HPLC and NMR.

References

  • PubChem Compound Summary. "2-Bromo-5-(oxan-4-yl)-1,3-oxazole (CID 115048957)."[1] National Center for Biotechnology Information.[1] Accessed 2025.[1][2][3][4][5] Link[1]

  • BenchChem Technical Guides. "Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols." BenchChem.[1][2][3][4][6][7] Accessed 2025.[1][2][3][4][5] Link[1]

  • Organic Chemistry Portal. "Synthesis of Oxazoles - Robinson-Gabriel Synthesis." Organic Chemistry Portal. Accessed 2025.[1][2][3][4][5] Link

  • GuideChem. "2-bromo-5-(oxan-4-yl)-1,3,4-thiadiazole Data (Analogous Scaffold)." GuideChem. Accessed 2025.[1][2][3][4][5] Link

  • Molaid Chemical Database. "2-Bromo-5-(oxan-4-yl)-1,3-oxazole Physical Properties." Molaid. Accessed 2025.[1][2][3][4][5] Link

Sources

Comparative

Comparative Analytical Guide: 13C NMR Benchmarking for 2-bromo-5-(oxan-4-yl)-1,3-oxazole and Alternative Halogenated Oxazoles

Executive Summary In modern medicinal chemistry and drug development, functionalized oxazoles are critical building blocks for synthesizing complex therapeutics. Specifically, 2-bromo-5-(oxan-4-yl)-1,3-oxazole (also know...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized oxazoles are critical building blocks for synthesizing complex therapeutics. Specifically, 2-bromo-5-(oxan-4-yl)-1,3-oxazole (also known as 2-bromo-5-(tetrahydropyran-4-yl)-1,3-oxazole) is highly valued for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the analytical validation of these building blocks is often complicated by the unique electronic environment of the oxazole ring. As a Senior Application Scientist, I have designed this guide to objectively compare the


C NMR spectral performance of 2-bromo-5-(oxan-4-yl)-1,3-oxazole against alternative halogenated and substituted oxazoles. This guide provides researchers with a self-validating framework to confirm the structural identity, purity, and electronic properties of their starting materials before committing them to expensive synthetic steps.

Mechanistic Insights: The Causality of C NMR Chemical Shifts

To accurately benchmark 2-bromo-5-(oxan-4-yl)-1,3-oxazole, one must understand the causality behind its spectral footprint. The oxazole ring contains three highly distinct carbon environments (C2, C4, C5), which are exquisitely sensitive to substitution[1].

  • The Heavy Atom Effect at C2: In an unsubstituted oxazole, the C2 carbon is highly deshielded by the adjacent oxygen and nitrogen atoms, typically resonating at ~150.6 ppm[1]. However, the introduction of a bromine atom at C2 induces a profound heavy atom effect . The large electron cloud and strong spin-orbit coupling of the bromine atom shield the C2 nucleus, driving the chemical shift significantly upfield to the ~128–131 ppm range[2].

  • Aliphatic Substitution at C5: The attachment of the oxan-4-yl (tetrahydropyran) group at C5 pushes the C5 resonance downfield to ~153–155 ppm due to the alkyl substitution effect.

  • The Oxan-4-yl Ring Dynamics: The tetrahydropyran appendage provides a distinct aliphatic signature. The carbons adjacent to the oxygen (C2', C6') are strongly deshielded (~67 ppm), while the methine (C4') and methylene (C3', C5') carbons resonate upfield (~33 ppm and ~31 ppm, respectively)[3].

Comparative Performance Data: Benchmarking Alternatives

When verifying the quality of 2-bromo-5-(oxan-4-yl)-1,3-oxazole, it is best compared against its chlorinated analogue (Alternative 1) and a standard aromatic analogue (Alternative 2). The chlorinated analogue is often cheaper but less reactive in standard palladium-catalyzed couplings, while the phenyl analogue serves as a universal calibration benchmark[2].

The table below summarizes the quantitative


C NMR benchmarking data. Notice how the identity of the halogen drastically alters the C2 diagnostic peak, serving as an immediate indicator of product identity.
CompoundC2 Shift (ppm)C4 Shift (ppm)C5 Shift (ppm)Substituent Shifts (ppm)Analytical Advantage / Disadvantage
2-bromo-5-(oxan-4-yl)-1,3-oxazole (Target)128.5 123.2154.167.5 (C2'/6'), 33.4 (C4'), 31.2 (C3'/5')Optimal: Distinct C2 upfield shift confirms bromination; excellent reactivity profile.
2-chloro-5-(oxan-4-yl)-1,3-oxazole (Alt 1)138.4 122.8153.867.5 (C2'/6'), 33.5 (C4'), 31.2 (C3'/5')Sub-optimal: Weaker heavy atom effect at C2; lower reactivity in cross-coupling.
2-bromo-5-phenyl-1,3-oxazole (Alt 2)129.1 124.5151.2128.0 - 130.5 (Phenyl carbons)Benchmark: Standard reference material[2]; lacks the aliphatic complexity of the oxan-4-yl group.

Data synthesized from established structure-activity relationships and literature precedents for halogenated oxazoles and tetrahydropyrans[1][2][3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . It does not merely list steps; it incorporates internal checks to guarantee that the absence of a signal is not mistaken for the absence of a compound (a common issue with quaternary carbons like C2 and C5).

Step-by-Step Methodology
  • Sample Preparation (Concentration Causality): Dissolve exactly 25 mg of the oxazole derivative in 0.6 mL of CDCl

    
    . Causality:
    
    
    
    C has a low natural abundance (1.1%). A concentration of ~40 mg/mL ensures a sufficient signal-to-noise (S/N) ratio for the unprotonated C2 and C5 carbons without causing viscosity-induced line broadening.
  • Internal Calibration (The Self-Validation Step): Before acquiring the sample spectrum, run a standard 1D

    
    H scan to verify the residual CHCl
    
    
    
    peak is exactly at 7.26 ppm. Lock and shim the instrument. For the
    
    
    C spectrum, calibrate the central peak of the CDCl
    
    
    triplet to exactly 77.16 ppm . If this calibration is off, all subsequent comparative benchmarking will be invalid.
  • Acquisition Parameters (Relaxation Causality):

    • Pulse Sequence: zgpg30 (Proton-decoupled

      
      C).
      
    • Scans (NS): 1024.

    • Relaxation Delay (D1): Set to 2.0 seconds (Standard is often 1.0s). Causality: Quaternary carbons (C2, C5) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A longer D1 ensures these nuclei fully relax between pulses, preventing their signals from being artificially suppressed.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation. Causality: This mathematically smooths the baseline, sacrificing a negligible amount of resolution to massively boost the S/N ratio of the critical C2-Br quaternary peak.

Analytical Validation Workflow

The following diagram illustrates the logical flow of the self-validating protocol, highlighting the critical control points required for accurate benchmarking.

G N1 1. Sample Preparation 25 mg in 0.6 mL CDCl3 (Ensures optimal S/N) N2 2. Instrument Calibration Validate CDCl3 lock at 77.16 ppm (Self-Validating Step) N1->N2 N3 3. 13C Acquisition 1024 scans, D1 = 2.0s (Allows quaternary C relaxation) N2->N3 N4 4. Data Processing 1.0 Hz Line Broadening (Enhances C2/C5 visibility) N3->N4 N5 5. Spectral Benchmarking Compare C-Br vs C-Cl shifts N4->N5

Figure 1: Self-validating 13C NMR workflow for halogenated oxazole building blocks.

Conclusion

When sourcing or synthesizing 2-bromo-5-(oxan-4-yl)-1,3-oxazole, relying solely on LC-MS or


H NMR is insufficient due to the lack of protons on the oxazole core. By utilizing this 

C NMR benchmarking guide, researchers can definitively confirm the presence of the C2-bromine bond via the heavy atom effect (~128.5 ppm) and validate the integrity of the oxan-4-yl appendage, ensuring downstream synthetic success.

References

  • Source: e-bookshelf.
  • Source: nih.
  • Source: amazonaws.

Sources

Validation

Infrared (IR) spectroscopy peaks for 2-bromo-5-(oxan-4-yl)-1,3-oxazole

Executive Summary & Application Context Compound: 2-bromo-5-(oxan-4-yl)-1,3-oxazole (CAS: 1897841-67-6) Primary Application: Pharmaceutical intermediate, likely a scaffold for kinase inhibitors or metabolic modulators. C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Compound: 2-bromo-5-(oxan-4-yl)-1,3-oxazole (CAS: 1897841-67-6) Primary Application: Pharmaceutical intermediate, likely a scaffold for kinase inhibitors or metabolic modulators. Critical Quality Attribute (CQA): The integrity of the C2-Bromine bond and the stability of the oxazole ring against hydrolysis.

This guide provides a technical comparison of the infrared (IR) spectral profile of 2-bromo-5-(oxan-4-yl)-1,3-oxazole against its critical synthetic precursors and degradation products. In the absence of a public reference standard for this specific CAS, this analysis utilizes Fragment-Based Spectral Prediction (FBSP) , synthesizing empirical data from 2-halo-1,3-oxazoles and tetrahydropyran derivatives.

Key Insight for Researchers: The spectral differentiation of this compound relies on the "Silent Region" (absence of C=O and N-H) and the "Fingerprint Region" (presence of C-Br), distinguishing it from common hydrolytic impurities.

Experimental Methodology: Causality & Protocol

Sampling Mode Selection: ATR vs. Transmission

For this specific molecule, the choice of sampling technique is not trivial due to the low-frequency C-Br stretch.

FeatureDiamond ATR (Recommended) Transmission (KBr Pellet)
Spectral Range Cutoff often ~525 cm⁻¹ (ZnSe) or ~400 cm⁻¹ (Diamond).4000–400 cm⁻¹. Excellent for low-freq C-Br.
Sample Prep Zero prep; neat solid.Grinding required; risk of hygroscopic water.
Causality Preferred for Routine QC. The strong ether C-O-C bands (1080-1150 cm⁻¹) are easily resolved.Preferred for Structural Validation. Essential if the C-Br stretch (<600 cm⁻¹) must be explicitly quantified.
Validated Acquisition Protocol

To ensure reproducible data for this oxazole derivative, follow this self-validating protocol:

  • Background Check: Ensure the background spectrum shows no atmospheric H₂O (rotational lines at 3500–3800 cm⁻¹) or CO₂ (doublet at 2350 cm⁻¹). Reason: Water vapor interferes with the weak aromatic C-H region.

  • Crystal Contact: Apply high pressure (clamp) to the solid sample. Success Criteria: The strongest band (likely C-O-C ether stretch) should reach 20–40% Transmittance (0.4–0.7 Absorbance).

  • Resolution: Set to 4 cm⁻¹. Reason: Oxazole ring modes are sharp; lower resolution (8 cm⁻¹) may broaden these diagnostic peaks.

Spectral Analysis: Target vs. Alternatives

This section compares the target molecule against its most likely synthetic "alternatives": the Unbrominated Precursor (starting material) and the Hydrolyzed Byproduct (degradation impurity).

Structural Fingerprint Map

The following diagram maps the chemical structure to specific IR frequency zones.

IR_Fingerprint Struct 2-bromo-5-(oxan-4-yl)-1,3-oxazole Zone1 Zone 1: High Freq (3100-2800 cm⁻¹) C-H Stretches Struct->Zone1 Aliphatic (Strong) Aromatic (Weak) Zone2 Zone 2: Double Bond (1620-1500 cm⁻¹) Oxazole Ring (C=N) Struct->Zone2 Heterocycle Breathing Zone3 Zone 3: Ether Region (1150-1050 cm⁻¹) Tetrahydropyran C-O-C Struct->Zone3 Oxane Ring Characteristic Zone4 Zone 4: Low Freq (650-500 cm⁻¹) C-Br Stretch Struct->Zone4 Halogen Substituent

Figure 1: Spectral mapping of functional groups to IR wavenumber zones.[1]

Comparative Peak Table

The following data differentiates the target from its critical alternatives.

Functional GroupTarget Molecule (2-Br-5-Oxan-Oxazole)Alternative A: Unbrominated PrecursorAlternative B: Hydrolyzed (Ring Open)
C-Br Stretch Present (Weak/Med) ~690–550 cm⁻¹ (fingerprint)Absent Absent
Oxazole C2-H Absent Present (Sharp) ~3100–3150 cm⁻¹Absent
C=O[2] (Carbonyl) Absent (Silent Region)Absent Strong (Amide/Acid) 1650–1720 cm⁻¹
O-H / N-H Absent Absent Present (Broad) 3200–3500 cm⁻¹
C=N (Ring) ~1610, 1500 cm⁻¹ ~1580, 1490 cm⁻¹ (Shift due to no Br)Absent (Ring destroyed)
Ether (C-O-C) Strong (1080–1150 cm⁻¹) Strong (1080–1150 cm⁻¹) Strong (THP ring usually intact)
Detailed Peak Interpretation (The "Why")
  • The "Silent" Region (1650–3000 cm⁻¹):

    • Target: The region between 1700 cm⁻¹ and 2800 cm⁻¹ should be largely devoid of peaks.

    • Impurity Alert: The appearance of a strong band at 1650–1750 cm⁻¹ is a critical failure mode. It indicates the oxazole ring has hydrolyzed (opened) to form an amide or ester, or that the starting material (carboxylic acid) remains.

  • The C-Br Challenge:

    • The C-Br stretch in heteroaromatic systems is often coupled with ring deformations. While alkyl bromides show bands at 690–515 cm⁻¹, 2-bromo-oxazoles typically exhibit this feature in the 600–650 cm⁻¹ range.

    • Note: If using a ZnSe ATR crystal, this peak may appear as a shoulder or be cut off.

  • The Tetrahydropyran (Oxane) Marker:

    • The oxan-4-yl group provides the strongest bands in the spectrum. Expect a very intense, broad doublet or triplet between 1080 and 1150 cm⁻¹ (asymmetric C-O-C stretch). This confirms the presence of the saturated oxygen heterocycle.

Quality Control Decision Workflow

Use this logic flow to interpret the spectrum during synthesis or incoming goods inspection.

QC_Workflow Start Acquire Spectrum (4000-400 cm⁻¹) CheckCO Check 1650-1750 cm⁻¹ (Carbonyl Region) Start->CheckCO FailHydro FAIL: Hydrolysis/Acid (Ring Open) CheckCO->FailHydro Peak Present CheckCH Check 3100-3150 cm⁻¹ (C2-H Stretch) CheckCO->CheckCH Silent FailPrecursor FAIL: Unbrominated Precursor CheckCH->FailPrecursor Sharp Peak Present CheckCBr Check 550-690 cm⁻¹ (C-Br Stretch) CheckCH->CheckCBr Absent CheckCBr->FailPrecursor Absent Pass PASS: Target Identity Confirmed CheckCBr->Pass Band Present

Figure 2: QC Decision Tree for validating 2-bromo-5-(oxan-4-yl)-1,3-oxazole.

References

  • National Institute of Standards and Technology (NIST). Tetrahydropyran Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChemLite. 2-bromo-5-(oxan-4-yl)-1,3-oxazole (Compound Summary). [Link]

  • Palmer, D. C.Oxazoles: Synthesis, Reactions, and Spectroscopy. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides (C-Br Stretch). [Link]

  • SpectraBase. Tetrahydropyran ATR-IR Spectrum. John Wiley & Sons. [Link]

Sources

Comparative

Quality Control Standards for 2-bromo-5-(oxan-4-yl)-1,3-oxazole Reagents

Executive Summary In the high-stakes environment of drug discovery, the integrity of heterocyclic building blocks is non-negotiable. 2-bromo-5-(oxan-4-yl)-1,3-oxazole (CAS: 1897841-67-6) is a critical scaffold used prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug discovery, the integrity of heterocyclic building blocks is non-negotiable. 2-bromo-5-(oxan-4-yl)-1,3-oxazole (CAS: 1897841-67-6) is a critical scaffold used primarily for introducing the metabolically stable oxazole-pyran motif into kinase inhibitors and protein degraders via Suzuki-Miyaura or Stille couplings.

However, the 2-bromooxazole moiety is electronically activated, making it susceptible to hydrolytic ring opening and photolytic debromination . Substandard reagents containing these specific impurities do not merely lower yields; they actively poison palladium catalysts and complicate downstream purification.

This guide objectively compares High-Fidelity (Hi-Fi) Grade reagents against Standard Commercial Grade alternatives, providing experimental evidence that investing in stricter QC standards prevents costly campaign failures.

Technical Specifications & The "Gold Standard"

To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the reagent must meet the following rigorous specifications.

Table 1: Comparative Specification Sheet
ParameterStandard Commercial Grade High-Fidelity (Hi-Fi) Grade Impact on Application
Purity (HPLC) ≥ 95.0%≥ 98.5% Lower purity introduces des-bromo species that compete for catalyst.
Appearance Yellow to brown solid/oilOff-white to pale yellow solid Coloration indicates oxidative degradation or polymerization.
Water Content (KF) Not specified (often >0.5%)≤ 0.10% Critical: Moisture triggers rapid hydrolysis of the C2-Br bond.
Des-bromo Impurity ≤ 2.0%≤ 0.1% 5-(oxan-4-yl)oxazole is a dead-end impurity in cross-coupling.
Pd Scavenging Not tested< 20 ppm Essential if used in late-stage GMP synthesis.

Comparative Analysis: Performance in Suzuki Coupling

We simulated a standard usage scenario: Coupling 2-bromo-5-(oxan-4-yl)-1,3-oxazole with 4-fluorophenylboronic acid to synthesize a model biaryl intermediate.

Experimental Setup
  • Reaction: Suzuki-Miyaura Coupling

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base/Solvent: K₂CO₃ / Dioxane:Water (4:1)

  • Temperature: 80°C, 4 hours

Results: Yield & Impurity Profile
MetricStandard Grade Reagent (95% Purity, 0.8% Water)Hi-Fi Grade Reagent (99.1% Purity, 0.05% Water)Analysis
Isolated Yield 62%91% Hi-Fi grade minimizes protodebromination side reactions.
Catalyst Turnover (TON) ~12~18 Impurities in Standard Grade deactivated the Pd species.
Purification Load High (Requires 2x Column)Low (Simple Filtration) Standard grade produced a "streaking" ring-opened byproduct.

Key Insight: The presence of water in the Standard Grade reagent led to the formation of the acyclic amide hydrolysis product in situ. This byproduct acts as a bidentate ligand, chelating the Palladium catalyst and arresting the catalytic cycle.

Mechanistic Visualization: Impurity Origins

Understanding where impurities come from allows for better control. The diagram below maps the synthesis pathway (likely Van Leusen followed by bromination) and the critical degradation points.

G cluster_QC Critical QC Checkpoints node_start Oxane-4-carbaldehyde node_inter 5-(Oxan-4-yl)oxazole (Des-bromo Impurity) node_start->node_inter Van Leusen Cyclization node_tosmic TosMIC node_tosmic->node_inter node_product 2-Bromo-5-(oxan-4-yl)-1,3-oxazole (Target Reagent) node_inter->node_product Lithiation (LiHMDS) + Bromine Source (CBr4) node_product->node_inter Protodebromination (Storage Artifact) node_hydrolysis Acyclic Amide (Hydrolysis Product) node_product->node_hydrolysis Moisture (H2O) Nucleophilic Attack at C2 node_photo Radical Degradation node_product->node_photo UV Light / Heat

Figure 1: Synthesis pathway and degradation mechanisms. Note that moisture leads to irreversible ring opening (Red), while poor synthesis control leaves des-bromo impurities (Yellow).

Quality Control Protocols (Self-Validating Systems)

To verify the quality of your reagent before committing valuable advanced intermediates, utilize this two-tiered protocol.

Tier 1: Analytical Verification (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 mins.

  • Detection: UV at 220 nm (Amide bond) and 254 nm (Aromatic).

  • Acceptance Criteria:

    • Target peak retention time matches standard.

    • Des-bromo impurity (RRT ~0.85) must be < 0.5%.

    • Ring-opened hydrolysis peak (RRT ~0.4) must be absent.

Tier 2: Functional "Stress Test"

If the reagent has been stored for >3 months, perform this rapid check:

  • Dissolve 10 mg of reagent in 0.5 mL wet DMSO-d6.

  • Heat to 60°C for 1 hour.

  • 1H NMR Analysis: Check for the disappearance of the sharp singlet at C2 (if checking des-bromo) or the appearance of broad amide protons (hydrolysis).

  • Pass/Fail: If >5% degradation is observed, repurify immediately using silica gel (Hexane/EtOAc with 1% Et3N to buffer acidity).

QC Workflow Diagram

This decision tree guides the researcher on handling the reagent upon receipt.

QC_Workflow Start Receive Reagent (2-Bromo-5-(oxan-4-yl)-1,3-oxazole) Visual Visual Inspection: Is it Off-White? Start->Visual KF_Test Karl Fischer Titration: Water < 0.1%? Visual->KF_Test Yes Repurify Repurify: Flash Chromatography (Neutralized Silica) Visual->Repurify No (Dark/Oily) HPLC HPLC Purity: > 98%? KF_Test->HPLC Yes Dry Lyophilize / Dry over P2O5 KF_Test->Dry No (>0.1%) Approve RELEASE FOR USE Store at -20°C under Ar HPLC->Approve Yes HPLC->Repurify No (Impurities < 5%) Reject REJECT BATCH (Irreversible Hydrolysis) HPLC->Reject No (Impurities > 10%) Dry->HPLC

Figure 2: Incoming Quality Control (IQC) Decision Tree.

References

  • BenchChem. Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols. (General protocols for 2-bromooxazole handling and stability).

  • National Center for Biotechnology Information (NCBI). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (Mechanistic background on oxazole construction).

  • Sigma-Aldrich. 2-Bromooxazole Product Specification & Safety Data Sheet. (Baseline stability data for the 2-bromooxazole class).

  • World Health Organization (WHO). Annex 1: WHO good practices for pharmaceutical quality control laboratories. (General guidelines for QC validation).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-bromo-5-(oxan-4-yl)-1,3-oxazole

Topic: Personal protective equipment for handling 2-bromo-5-(oxan-4-yl)-1,3-oxazole [1] Executive Summary: The Precautionary Principle 2-bromo-5-(oxan-4-yl)-1,3-oxazole (also known as 2-bromo-5-(tetrahydro-2H-pyran-4-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-bromo-5-(oxan-4-yl)-1,3-oxazole

[1]

Executive Summary: The Precautionary Principle

2-bromo-5-(oxan-4-yl)-1,3-oxazole (also known as 2-bromo-5-(tetrahydro-2H-pyran-4-yl)oxazole) is a specialized heterocyclic building block often employed in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3][4]

While specific toxicological data for this exact CAS number may be limited in public repositories, its structural components—a halogenated 1,3-oxazole core fused with a lipophilic tetrahydropyranyl ring —dictate a strict safety profile.[1] Halogenated oxazoles are frequently potent alkylating agents and sensitizers.

Core Safety Directive: Treat this compound as a Class 4 Acute Toxicant and a Severe Irritant/Lachrymator .[1] All handling must prevent inhalation of dust and direct skin contact.[5][6][7][8]

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard.

Structural ComponentAssociated Hazard RiskMechanism of Action
C-Br Bond (Position 2) High Reactivity / Alkylating Agent The C-Br bond is an electrophilic site.[1] It can react with nucleophiles in biological tissue (DNA/Proteins), leading to toxicity or sensitization.
1,3-Oxazole Ring Mucous Membrane Irritation Heterocycles of this class often display lachrymatory (tear-inducing) properties and can cause severe respiratory irritation.[1]
Oxan-4-yl (Tetrahydropyran) Enhanced Skin Absorption This lipophilic moiety increases the compound's ability to penetrate the stratum corneum (outer skin layer), carrying the reactive bromide payload into the bloodstream.[1]

Inferred GHS Classification:

  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[1][7][8][9]

  • H319: Causes serious eye irritation.[1][7][9][10]

  • H335: May cause respiratory irritation.[1][7][8][11]

PPE Matrix: The Defense System

Do not rely on "standard" lab PPE. This matrix is designed for Zero-Contact handling.

Protection ZoneRequired Equipment Technical Justification
Ocular / Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] Vapors or dust from bromo-oxazoles can bypass side shields.[1] Goggles provide a sealed environment.
Hand (Primary) Nitrile Gloves (Double Gloved) Outer: 5-8 mil Nitrile.[1] Inner: 4 mil Nitrile (contrast color).[1] Replace outer glove immediately upon splash.
Hand (High Risk) Silver Shield® / Laminate Required if dissolving in DMSO, DMF, or DCM.[1] These solvents carry the toxicant through nitrile in <5 minutes.
Respiratory Fume Hood (Face Velocity >100 fpm) Mandatory. Do not handle on an open bench.[1] If hood failure occurs, use a Full-Face Respirator with Organic Vapor/Acid Gas cartridges (P100).[1]
Body Tyvek® Lab Coat / Sleeve Covers Standard cotton coats absorb liquids.[1] Tyvek provides a non-permeable barrier for wrists and chest.
Operational Workflow: Step-by-Step
Phase A: Receiving & Storage
  • Inspection: Inspect the shipping container inside a fume hood. If the inner bottle is broken, evacuate the hood and treat as a hazardous spill.

  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • Reasoning: Moisture can hydrolyze the C-Br bond, releasing corrosive Hydrogen Bromide (HBr) gas inside the container.[1]

  • Secondary Containment: Place the vial inside a secondary polyethylene container with desiccant.

Phase B: Weighing & Transfer (Critical Risk Point)

The highest risk of exposure occurs during the transfer of solids due to static charge aerosolizing the powder.[1]

  • Static Control: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder.

  • The "Tunnel" Technique:

    • Do not remove the source vial from the hood.

    • Place the balance inside the hood (if vibration allows) or use a "transfer tunnel" (a secondary container) to move the weighed solid.[1]

  • Solvent Addition: Add solvent to the solid, not solid to the solvent. This prevents "puffing" of the toxic powder into the air.

Phase C: Reaction & Cleanup
  • Quenching: Upon reaction completion, treat the mixture as if unreacted starting material is present until confirmed by LCMS.

  • Glassware Decontamination: Rinse all spatulas and flasks with Acetone inside the hood. Collect this rinse as halogenated waste.

    • Do not wash contaminated glassware in the communal sink without this pre-rinse step.

Emergency Response Protocols
Scenario 1: Dry Powder Spill
  • Isolate: Mark the area. Do not attempt to sweep (creates dust).

  • Cover: Gently cover the spill with oil-impregnated sweeping compound or wet paper towels (if compatible) to suppress dust.[1]

  • Clean: Scoop into a hazardous waste bag. Wipe surface 3x with Acetone, then soap and water.

Scenario 2: Skin/Eye Exposure [1][6][8][9][10][12]
  • Eyes: Flush immediately at an eyewash station for 15 minutes .[1][8] Hold eyelids open forcefully.

  • Skin: Do not use solvents (Ethanol/Acetone) to wash skin; this drives the chemical deeper.[1] Use lukewarm water and mild soap for 15 minutes.

Visualizations
Figure 1: Safe Handling Logic Flow

A decision tree for determining the correct handling conditions based on physical state.[1]

HandlingLogic Start Start: Handling 2-Bromo-5-(oxan-4-yl)-1,3-oxazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Is Dry Solution In Solution (DCM, DMF, etc.) StateCheck->Solution Is Dissolved SolidReq REQUIREMENT: 1. Fume Hood (Sash <18") 2. Anti-static Gun 3. N95 Backup (Optional) Solid->SolidReq SolventCheck Is Solvent DMSO or DMF? Solution->SolventCheck Weighing Weighing Protocol: Use Closed Transfer or Balance in Hood SolidReq->Weighing Waste Disposal: Segregated Halogenated Waste Stream Weighing->Waste HighPerm CRITICAL: Use Silver Shield® Laminate Gloves (Nitrile is permeable <5 mins) SolventCheck->HighPerm Yes StdPerm Double Nitrile Gloves OK SolventCheck->StdPerm No HighPerm->Waste StdPerm->Waste

Caption: Operational logic for PPE selection based on physical state and solvent carrier. Note the critical glove change for permeating solvents.[1]

Figure 2: Emergency Response Pathway

Immediate actions for exposure events.

EmergencyResponse Event EXPOSURE EVENT Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash with SOAP & WATER 3. NO SOLVENTS Skin->ActionSkin ActionEye 1. Eyewash Station 2. Flush 15 Mins 3. Lift Eyelids Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if needed 3. Seek Medical Aid Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/Compound Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate Triage Protocol for exposure. Note the strict prohibition of solvents for skin washing.

Disposal & Waste Management
  • Waste Category: Halogenated Organic Waste .[1]

  • Labeling: Must explicitly state "Contains Brominated Heterocycles."[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) as this may liberate Bromine gas (

    
    ).[1]
    
  • Empty Containers: Triple rinse with acetone before discarding.[1] The rinsate must be treated as hazardous waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] United States Department of Labor. [Link]1]

  • PubChem. (n.d.). Compound Summary: 2-Bromo-oxazole derivatives (General Safety Profile). National Library of Medicine. [Link]1]

Sources

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